Hexafluoroantimonic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pentafluoro-λ5-stibane;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAKFIZHTUAVJN-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F.F[Sb](F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6HSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.758 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16950-06-4 | |
| Record name | Hexafluoroantimonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16950-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
What are the fundamental properties of Hexafluoroantimonic acid?
An In-depth Technical Guide to Hexafluoroantimonic Acid for Researchers and Drug Development Professionals
Introduction
This compound (HSbF₆) is a superacid, a class of acids stronger than 100% sulfuric acid. It is widely regarded as the strongest known superacid, exhibiting an extraordinary ability to donate a proton (protonate) to even the weakest of bases, including hydrocarbons. Formed from a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), its extreme acidity stems from the formation of a stable, non-coordinating anion, hexafluoroantimonate ([SbF₆]⁻), which leaves the proton exceptionally mobile and reactive.
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound, with a focus on its applications in chemical synthesis and drug development.
Fundamental Properties
This compound is not a single, discrete compound but rather a complex equilibrium mixture. The primary active species are the fluoronium cation ([H₂F]⁺) and the hexafluoroantimonate anion ([SbF₆]⁻). Larger anionic species, such as [Sb₂F₁₁]⁻, are also present and have been characterized by single-crystal X-ray crystallography. The extreme and highly mobile proton is responsible for the system's unparalleled acidity.
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | HSbF₆ | |
| Molecular Weight | 236.76 g/mol | |
| Appearance | Colorless to yellow, fuming liquid | |
| Density | 2.885 g/cm³ (at 25 °C) | |
| Boiling Point | 40 °C (decomposes) | |
| Acidity (Hammett) | H₀ ≈ -28 to -31.3 |
Acidity: A Note on pKa vs. H₀
The traditional pH scale and pKa values are inadequate for measuring the strength of superacids. The acidity of this compound is instead quantified using the Hammett acidity function (H₀). While 100% sulfuric acid has an H₀ of -12, this compound has a measured H₀ value as low as -31.3, making it up to 10¹⁹ times stronger. This immense acidity allows it to protonate nearly all organic compounds.
Synthesis and Handling
Synthesis
This compound is prepared by the direct reaction of anhydrous hydrogen fluoride (HF) with antimony pentafluoride (SbF₅). The reaction is highly exothermic and must be conducted with extreme caution under controlled conditions, typically at low temperatures.
The overall reaction can be simplified as:
HF + SbF₅ → [H₂F]⁺[SbF₆]⁻
An In-depth Technical Guide to Hexafluoroantimonic Acid (CAS Number: 16950-06-4)
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroantimonic acid (HSbF₆) stands as one of the most potent superacids known, exhibiting an extraordinary ability to protonate even extremely weak bases. Its remarkable reactivity has carved a niche for it in specialized areas of research and industry, particularly in the generation of stable carbocations, catalysis of organic reactions, and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, handling protocols, and applications, tailored for a scientific audience.
Core Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below, offering a quick reference for its fundamental properties and hazard classifications.
| Property | Value |
| CAS Number | 16950-06-4 |
| Molecular Formula | HSbF₆ |
| Molecular Weight | 236.76 g/mol |
| Appearance | Colorless, fuming, viscous liquid |
| Density | 2.885 g/mL at 25 °C |
| Melting Point | ~20 °C |
| Boiling Point | Decomposes at 40 °C |
| Acidity (pKa) | Estimated as low as -25 |
| Hammett Acidity (H₀) | As low as -31.3, varying with the HF:SbF₅ ratio |
| Solubility | Reacts violently with water. Soluble in sulfur dioxide (SO₂) and sulfuryl chloride fluoride (B91410) (SO₂ClF). |
| GHS Hazard Statements | H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long lasting effects) |
Experimental Protocols
Due to the extreme hazards associated with this compound, all manipulations must be conducted with rigorous safety precautions in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a flame-resistant lab coat. All glassware must be scrupulously dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of this compound
The synthesis of this compound involves the direct reaction of anhydrous hydrogen fluoride (HF) with antimony pentafluoride (SbF₅). The reaction is highly exothermic and requires careful control of the addition rate and temperature.
Materials:
-
Antimony pentafluoride (SbF₅)
-
Anhydrous hydrogen fluoride (HF)
-
Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy (PFA) reaction vessel and condenser
-
Inert gas supply (Argon or Nitrogen)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Set up a reaction vessel made of or lined with PTFE, equipped with a magnetic stirrer, an inlet for HF, and a condenser, all under a positive pressure of an inert gas.
-
Cool the reaction vessel to a low temperature (e.g., -78 °C) using a cooling bath.
-
Slowly and carefully condense anhydrous hydrogen fluoride into the reaction vessel.
-
With vigorous stirring, add antimony pentafluoride dropwise to the cold hydrogen fluoride. The molar ratio of HF to SbF₅ can be varied, but a 1:1 ratio is common for generating the superacid.[1]
-
Maintain the low temperature throughout the addition to control the exothermic reaction.
-
After the addition is complete, allow the mixture to slowly warm to room temperature while maintaining stirring under an inert atmosphere.
-
The resulting colorless, viscous liquid is this compound. It should be stored in a tightly sealed PTFE or PFA container.
General Protocol for Alkane Isomerization (Conceptual)
This compound is a highly effective catalyst for the isomerization of alkanes, a crucial process in the petroleum industry for increasing the octane (B31449) number of gasoline. The following is a generalized protocol based on established principles.
Materials:
-
This compound (catalyst)
-
Alkane substrate (e.g., n-butane)
-
Inert solvent (e.g., SO₂ClF)
-
High-pressure reactor lined with a resistant polymer
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a high-pressure reactor inerted with nitrogen or argon, dissolve the this compound in a suitable inert solvent.
-
Introduce the alkane substrate into the reactor.
-
The reaction is typically carried out at a controlled, often low, temperature to favor the formation of the branched isomer.
-
Maintain the reaction under pressure to keep the reactants in the liquid phase.
-
After the desired reaction time, carefully quench the reaction. This is a hazardous step and must be done with extreme caution, for example, by slowly adding the reaction mixture to a large excess of a cooled, weak base or a slurry of sodium bicarbonate in an inert solvent.
-
Extract the organic products with a suitable solvent.
-
Analyze the product mixture using gas chromatography to determine the conversion and selectivity for the isomerized product.
Visualizations
Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Carbocation Generation Workflow
References
An In-depth Technical Guide to the Hammett Acidity Function of Hexafluoroantimonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hammett acidity function (H₀) of hexafluoroantimonic acid (HSbF₆), the strongest known superacid. The document details the quantitative measurement of its acidity, experimental methodologies, and the fundamental principles governing its extraordinary protonating power.
Introduction to the Hammett Acidity Function and Superacids
The conventional pH scale is inadequate for quantifying the acidity of extremely concentrated acidic media. The Hammett acidity function, H₀, extends the concept of pH to such systems, providing a continuous scale for measuring the proton-donating ability of a substance. It is defined by the equation:
H₀ = pKBH⁺ - log([BH⁺]/[B])
where B is a weak indicator base and BH⁺ is its protonated form. A more negative H₀ value indicates a stronger acid.
Superacids are defined as acids with an acidity greater than that of 100% sulfuric acid, which has an H₀ of -12.[1][2] this compound, a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), stands as the most potent superacid, with H₀ values reaching below -25, signifying an astonishing protonating capability.[1]
Quantitative Data: Hammett Acidity of this compound
The acidity of this compound is not a fixed value but is highly dependent on the molar ratio of its constituent Lewis acid (SbF₅) and Brønsted acid (HF). The addition of SbF₅ to HF dramatically increases the acidity of the solution.
| Mole % SbF₅ in HF | Hammett Acidity Function (H₀) | Reference |
| 0% (Pure HF) | -15.1 | [Gillespie & Liang, JACS, 1971] |
| 1% | ~ -20 | [Wikipedia] |
| >50% | ~ -22 | [Wikipedia] |
| 1:1 HF-SbF₅ | -28 | [Wikipedia] |
| Not Specified | -31.3 | [ThoughtCo, Chemeurope.com] |
Note: The H₀ values for HF-SbF₅ mixtures can vary in the literature and are subject to the specific experimental conditions and indicator bases used.
Experimental Protocols for H₀ Measurement
The determination of the Hammett acidity function for a superacid like this compound is a technically demanding procedure that requires specialized equipment and stringent safety protocols due to the extreme corrosivity (B1173158) and reactivity of the medium. The most common method involves UV-Vis spectrophotometry using a series of weak indicator bases.
Principle
A weak organic base (indicator) is introduced into the superacid solution. The extent to which the base is protonated is a direct measure of the acid's proton-donating ability. By measuring the ratio of the concentration of the protonated form ([BH⁺]) to the unprotonated form ([B]) of the indicator using UV-Vis spectroscopy, the H₀ value can be calculated, provided the pKₐ of the indicator is known.
Materials and Equipment
-
This compound (HSbF₆): Handle with extreme caution in a specialized fume hood.
-
Anhydrous Hydrogen Fluoride (HF): A highly corrosive and toxic gas/liquid.
-
Antimony Pentafluoride (SbF₅): A highly corrosive and reactive Lewis acid.
-
Indicator Bases: A series of weakly basic aromatic nitro compounds (e.g., 2,4,6-trinitroaniline, p-nitrotoluene) with known pKₐ values in superacid media.
-
UV-Vis Spectrophotometer: Equipped with a thermostatted cell holder.
-
Specialized Cells: Made of materials resistant to superacids, such as sapphire or PTFE. Glass and quartz cells will be rapidly etched and destroyed.
-
Inert Atmosphere Glove Box: For the preparation of solutions to prevent contamination with moisture.
-
Personal Protective Equipment (PPE): Full-body protection, including a face shield, acid-resistant gloves (e.g., butyl rubber), and a respirator with an appropriate acid gas cartridge is mandatory.
Generalized Experimental Workflow
-
Preparation of Superacid Solutions:
-
All manipulations must be performed in a dry, inert atmosphere (e.g., a glove box) to prevent reactions with atmospheric moisture.
-
Carefully prepare mixtures of HF and SbF₅ of known compositions by gravimetric or volumetric methods within a closed system.
-
-
Indicator Stock Solution Preparation:
-
Prepare a dilute stock solution of the chosen indicator base in a suitable inert solvent.
-
-
Sample Preparation for UV-Vis Analysis:
-
In the inert atmosphere, add a precise aliquot of the indicator stock solution to the superacid mixture in a specialized, sealed container.
-
Allow the solution to equilibrate.
-
-
UV-Vis Spectroscopic Measurement:
-
Carefully transfer the sample to the specialized spectrophotometer cell.
-
Record the UV-Vis spectrum of the solution over the appropriate wavelength range. The absorption maxima of the unprotonated base (B) and its conjugate acid (BH⁺) will differ.
-
-
Data Analysis:
-
Determine the concentrations of [B] and [BH⁺] from the absorbance values at their respective λmax using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) for both forms of the indicator must be known.
-
Calculate the ionization ratio, I = [BH⁺]/[B].
-
Calculate the Hammett acidity function using the formula: H₀ = pKBH⁺ - log(I).
-
Mandatory Visualizations
Signaling Pathway of Protonation
Caption: Protonation equilibrium of a weak indicator base in this compound.
Experimental Workflow for H₀ Determination
Caption: Workflow for the experimental determination of the Hammett acidity function.
Safety Precautions
This compound is an extremely dangerous substance that must be handled with the utmost care.
-
Extreme Corrosivity: It reacts violently with water and attacks nearly all known materials, including glass. All equipment must be made of resistant materials like PTFE (Teflon).
-
Toxicity: It is highly toxic upon inhalation, ingestion, and skin contact.[3]
-
Handling: All work must be conducted in a specialized, high-performance fume hood.[4][5] A full suite of personal protective equipment, including a full-face shield, acid-resistant apron, and heavy-duty butyl rubber gloves, is essential.[4][6] An emergency shower and eyewash station must be immediately accessible.[7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed PTFE container.[7]
This guide provides a foundational understanding for researchers and professionals working with or interested in the extreme acidity of this compound. The provided protocols are generalized, and specific experimental parameters should be carefully evaluated and optimized in a controlled laboratory setting.
References
The Apex of Acidity: A Technical Guide to Hexafluoroantimonic Acid
A comprehensive exploration into the discovery, history, and profound impact of hexafluoroantimonic acid, the pinnacle of superacid chemistry. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details, experimental protocols, and a look into its catalytic applications.
This compound (HSbF₆) stands as the most potent superacid known, exhibiting an extraordinary ability to donate a proton that has revolutionized our understanding of chemical reactivity. Its discovery and subsequent study, pioneered by Nobel laureate George A. Olah, opened new frontiers in the generation and observation of carbocations, fleeting intermediates that are central to many organic reactions.[1][2] This technical guide delves into the history of this remarkable compound, its synthesis and characterization, the quantitative measure of its incredible acidity, and its applications in the synthesis of complex molecules, including those of pharmaceutical interest.
A Brief History of a Chemical Titan
The concept of "superacids" was first introduced in the early 20th century to describe acids stronger than 100% sulfuric acid.[3] However, it was in the 1960s that the field of superacid chemistry truly blossomed, largely due to the groundbreaking work of George A. Olah and his colleagues.[4][5] Their investigation into mixtures of strong Brønsted and Lewis acids led to the creation of incredibly acidic media capable of protonating even the weakest of bases, including alkanes.
Fluoroantimonic acid, a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), emerged from this research as the most powerful superacid.[3] The combination of the strong proton donor HF and the potent fluoride ion acceptor SbF₅ results in a system with an exceptionally high protonating capability.[6] This discovery was a pivotal moment in chemistry, enabling the direct observation of stable carbocations in solution for the first time and earning Olah the Nobel Prize in Chemistry in 1994.[1]
Quantifying the Unquantifiable: The Hammett Acidity Function
Traditional measures of acidity, such as pH, are inadequate for quantifying the strength of superacids. The Hammett acidity function (H₀) was developed to provide a continuous acidity scale for highly concentrated acidic solutions.[4][7] It is determined experimentally by measuring the protonation of a series of weak indicator bases using UV-visible spectroscopy.[7][8] The H₀ value for this compound has been estimated to be as low as -31.3, making it quintillions of times more acidic than 100% sulfuric acid (H₀ ≈ -12).[9]
| Superacid/Acid | Hammett Acidity Function (H₀) |
| This compound (HF:SbF₅) | -31.3 |
| Magic Acid (HSO₃F:SbF₅) | -19.2 |
| Carborane Superacid | -18.0 |
| Fluorosulfuric Acid (HSO₃F) | -15.1 |
| Triflic Acid (CF₃SO₃H) | -14.9 |
| 100% Sulfuric Acid (H₂SO₄) | -12.0 |
Table 1: Comparison of Hammett Acidity Function (H₀) values for various superacids and sulfuric acid.[9]
Synthesis and Characterization: Taming a Chemical Beast
The preparation and handling of this compound require extreme caution due to its immense corrosivity (B1173158) and reactivity. It reacts explosively with water and attacks most materials, necessitating the use of specialized equipment, typically made of polytetrafluoroethylene (PTFE).[6][10]
Experimental Protocols
Synthesis of this compound
-
Materials: Anhydrous hydrogen fluoride (HF), Antimony pentafluoride (SbF₅), PTFE reaction vessel and tubing.
-
Procedure:
-
The reaction is conducted in a scrupulously dried PTFE apparatus under an inert atmosphere (e.g., dry nitrogen or argon).
-
Anhydrous hydrogen fluoride is condensed into the cooled PTFE reaction vessel.
-
Antimony pentafluoride is then slowly and carefully added to the liquid HF with vigorous stirring. The reaction is highly exothermic and requires efficient cooling to maintain a low temperature.
-
The ratio of HF to SbF₅ can be varied to achieve different acid strengths, with a 1:1 molar ratio affording the strongest superacid.[11]
-
The resulting colorless, viscous liquid is this compound.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: High-field NMR spectrometer equipped with a probe suitable for fluorine-19 and proton NMR.
-
Sample Preparation: Due to its high reactivity, samples for NMR analysis are typically prepared in inert solvents such as sulfur dioxide (SO₂) or sulfuryl chloride fluoride (SO₂ClF) at low temperatures.[6] PTFE or quartz NMR tubes are required.[12]
-
¹⁹F NMR Spectroscopy: This technique is crucial for characterizing the various anionic species in solution, such as SbF₆⁻ and the larger polyanions like Sb₂F₁₁⁻.[8] The chemical shifts and coupling constants provide detailed information about the structure and equilibrium of these species.
-
¹H NMR Spectroscopy: Proton NMR is used to observe the cationic species, primarily the fluoronium ion (H₂F⁺), which is responsible for the extreme acidity.[6]
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small drop of the acid can be carefully placed on the diamond crystal of an ATR accessory. Alternatively, for transmission measurements, a thin film can be prepared between two IR-transparent windows (e.g., silver chloride) in a specialized, corrosion-resistant cell. All sample handling must be performed in a dry, inert atmosphere.
Catalytic Power in Action: A Gateway to Complex Molecules
The extraordinary protonating ability of this compound makes it a powerful catalyst for a variety of organic reactions, particularly those involving the formation of carbocation intermediates. These reactions are often sluggish or impossible with conventional acid catalysts.
One of the most significant applications of superacids is in Friedel-Crafts reactions, which are fundamental for C-C bond formation in aromatic chemistry.[13] These reactions are vital in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients. For instance, the acylation of aromatic compounds is a key step in the synthesis of many ketones that serve as building blocks for more complex molecules.
The synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, involves a Friedel-Crafts acylation of isobutylbenzene. While typically catalyzed by aluminum chloride, superacids like this compound can offer higher efficiency and cleaner reactions under certain conditions.
Below is a generalized workflow for a superacid-catalyzed reaction and a diagram illustrating the mechanism of a Friedel-Crafts acylation.
Conclusion
This compound, a testament to the relentless pursuit of chemical knowledge, continues to be a subject of immense interest and a powerful tool in the arsenal (B13267) of synthetic chemists. Its unparalleled acidity has not only redefined the boundaries of acid-base chemistry but has also provided a means to forge new chemical bonds and construct complex molecular architectures. For researchers and professionals in drug development and other scientific disciplines, a thorough understanding of this superacid's properties and handling is crucial for harnessing its synthetic potential safely and effectively. As research continues to push the limits of what is possible, the legacy of this compound as a cornerstone of superacid chemistry is firmly secured.
References
- 1. CN103601240A - Preparation method of silver hexafluoroantimonate - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. fluoroantimonic acid (HSbF6) | Filo [askfilo.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]
- 7. Fluoroantimonic Acid: A Powerful Reagent in Chemistry and More [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. biophysics.org [biophysics.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Buy fluoroantimonic acid (EVT-1486424) | 16950-06-4 [evitachem.com]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Unveiling the Elusive Structure of Hexafluoroantimonic Acid: A Theoretical Deep Dive
A Technical Whitepaper for Researchers in Chemistry and Drug Development
Introduction
Hexafluoroantimonic acid (HSbF₆) holds the distinction of being one of the most potent superacids known, exhibiting an extraordinary ability to protonate even the weakest of bases. Its extreme reactivity and catalytic potential have made it a subject of significant interest in various fields, from fundamental chemical synthesis to materials science and drug development. However, a comprehensive understanding of its core structural and vibrational properties at a molecular level remains a complex endeavor. This is primarily because, in condensed phases, this compound exists not as a discrete HSbF₆ molecule but as a complex equilibrium mixture of its constituent Brønsted and Lewis acids, hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), leading to the formation of ionic species such as the fluoronium ion ([H₂F]⁺) and the hexafluoroantimonate anion ([SbF₆]⁻), as well as larger aggregates.[1][2]
To circumvent the complexities of the condensed phase, theoretical and computational studies have focused on the gas-phase structure of a single, isolated this compound molecule. These in-silico investigations provide invaluable insights into the intrinsic geometry and energetic properties of HSbF₆, forming a fundamental basis for understanding its behavior. This technical guide delves into the theoretical studies that have sought to elucidate the structure of this formidable superacid, presenting key quantitative data, outlining the computational methodologies employed, and providing visualizations of the underlying chemical concepts.
Theoretical Structural Parameters of Gas-Phase HSbF₆
Computational chemistry offers a powerful lens through which to examine the geometry of molecules that are challenging to study experimentally. Through methods like Density Functional Theory (DFT) and ab initio calculations, the equilibrium geometry of gas-phase HSbF₆ can be determined by finding the minimum energy arrangement of its atoms. A pivotal study in the field, "Gas-Phase Acidities of Some Neutral Brønsted Superacids: A DFT and ab Initio Study" by Koppel et al., provides critical data on the energetics of HSbF₆, from which structural information is derived.
The following table summarizes the calculated geometrical parameters for the optimized structure of this compound in the gas phase.
| Parameter | Description | Calculated Value |
| Bond Lengths (Å) | ||
| r(H-F) | The length of the hydrogen-fluorine bond. | Data not publicly available in searched literature |
| r(Sb-F) | The length of the antimony-fluorine bonds. | Data not publicly available in searched literature |
| **Bond Angles (°) ** | ||
| ∠(H-F-Sb) | The angle formed by the H, F, and Sb atoms. | Data not publicly available in searched literature |
| ∠(F-Sb-F) | The angles within the SbF₆ moiety. | Data not publicly available in searched literature |
| Vibrational Frequencies (cm⁻¹) | ||
| ν(H-F stretch) | The stretching frequency of the H-F bond. | Data not publicly available in searched literature |
| ν(Sb-F stretch) | The stretching frequencies of the Sb-F bonds. | Data not publicly available in searched literature |
Note: While the seminal work by Koppel et al. calculated the gas-phase acidity of HSbF₆, implying a prior geometry optimization, the specific bond lengths, angles, and vibrational frequencies are not available in the publicly accessible abstracts and citing articles. The values in this table are placeholders to indicate the type of data that would be present in the full study.
Experimental Protocols: Computational Methodology
The theoretical data presented for this compound is the result of sophisticated computational protocols designed to solve the electronic structure of the molecule. The primary methods employed in the key reference study and typical for such systems are detailed below.
1. Geometry Optimization:
-
Objective: To find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, representing the most stable molecular structure.
-
Methodology:
-
Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations.
-
Ab Initio Methods: These methods are based on first principles without the use of empirical parameters. The G2 and G2(MP2) composite methods, which involve a series of calculations to approximate a high level of theory, are often used for accurate energy and geometry predictions.
-
Basis Set: A basis set is a set of mathematical functions used to represent the electronic wave function. For heavy elements like antimony and to accurately describe the diffuse nature of electron density in anions, a relatively large and flexible basis set is required. The 6-311+G** basis set is a common choice, incorporating polarization and diffuse functions for both heavy and hydrogen atoms.
-
2. Calculation of Vibrational Frequencies:
-
Objective: To predict the frequencies of molecular vibrations, which can be compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy) to validate the calculated structure.
-
Methodology:
-
After a successful geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The calculated frequencies correspond to the different vibrational modes of the molecule, such as bond stretches, bends, and torsions.
-
3. Calculation of Gas-Phase Acidity (ΔG_acid):
-
Objective: To quantify the intrinsic acidity of the molecule in the absence of solvent effects.
-
Methodology:
-
The gas-phase acidity is calculated as the Gibbs free energy change for the deprotonation reaction: HSbF₆(g) → H⁺(g) + SbF₆⁻(g).
-
This requires performing geometry optimizations and vibrational frequency calculations for both the neutral HSbF₆ molecule and its conjugate base, the SbF₆⁻ anion.
-
The electronic energies, zero-point vibrational energies, and thermal corrections are then used to compute the enthalpy and entropy of the reaction, from which the Gibbs free energy of acidity is determined. For HSbF₆, a calculated ΔG_acid of 255.5 kcal/mol has been reported, underscoring its immense intrinsic acidity.[1]
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Logical workflow of a theoretical study on molecular structure.
References
Spectroscopic Properties of Hexafluoroantimonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluoroantimonic acid (HSbF₆), a superacid, is a powerful and highly corrosive substance with significant applications in catalysis, organic synthesis, and materials science. A thorough understanding of its spectroscopic properties is crucial for its characterization, handling, and for monitoring its reactions. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Detailed experimental protocols for sample handling and spectroscopic analysis are also provided, along with a discussion of the complex speciation of this superacid in solution.
Introduction
This compound is not a single chemical entity but rather a complex equilibrium mixture of various cationic and anionic species. The primary components are hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅). The extreme acidity of this system arises from the strong Lewis acidity of SbF₅, which readily abstracts a fluoride ion from HF, leading to the formation of the highly stable and poorly coordinating hexafluoroantimonate anion (SbF₆⁻) and a "naked" proton, which is then solvated by excess HF to form various fluoronium cations (e.g., H₂F⁺, H₃F₂⁺). The equilibrium can be represented as follows:
SbF₅ + 2HF ⇌ [H₂F]⁺ + [SbF₆]⁻
The speciation is highly dependent on the molar ratio of HF to SbF₅. At higher concentrations of SbF₅, further polymerization of the anion can occur, leading to the formation of species such as the heptafluorodiantimonate anion (Sb₂F₁₁⁻) and the undecafluorotriantimonate anion (Sb₃F₁₆⁻). The general equilibria are:
SbF₆⁻ + nSbF₅ ⇌ [Sbₙ₊₁F₅ₙ₊₁]⁻
The complex nature of these equilibria makes spectroscopic analysis essential for understanding the composition and reactivity of this compound solutions.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a powerful tool for characterizing the various species present in this compound.
Table 1: ¹⁹F NMR Spectroscopic Data for Fluoroantimonic Acid Species
| Species | Chemical Shift (δ, ppm) vs. CFCl₃ | Multiplicity | Coupling Constant (J, Hz) | Notes |
| SbF₆⁻ | -109 to -121 | Singlet | - | Chemical shift is concentration and counter-ion dependent. |
| Sb₂F₁₁⁻ (bridging F) | -95 to -105 | Quintet | J(F-F) ≈ 100 | |
| Sb₂F₁₁⁻ (terminal F, cis) | -110 to -120 | Doublet of triplets | J(F-F) ≈ 100, J(F-F) ≈ 35 | |
| Sb₂F₁₁⁻ (terminal F, trans) | -130 to -140 | Doublet of triplets | J(F-F) ≈ 100, J(F-F) ≈ 155 | |
| Free SbF₅ (in SO₂ClF) | -108 | - | - | Monomeric SbF₅ is observed at low temperatures in a non-coordinating solvent. |
Table 2: ¹H NMR Spectroscopic Data for Cationic Species in Fluoroantimonic Acid
| Species | Chemical Shift (δ, ppm) vs. TMS | Multiplicity | Notes |
| H₂F⁺ | +10 to +16 | Broad singlet | Highly deshielded proton. Chemical shift is highly dependent on concentration and temperature due to rapid proton exchange. |
| H₃F₂⁺ | +8 to +12 | Broad singlet | Also observed as a broad, exchange-averaged signal. |
Vibrational Spectroscopy (IR and Raman)
Infrared and Raman spectroscopy provide complementary information on the vibrational modes of the anionic species in this compound.
Table 3: Vibrational Frequencies for Anionic Species in Fluoroantimonic Acid
| Species | Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Assignment |
| SbF₆⁻ | ν₁(A₁g) | ~665 (strong, polarized) | Inactive | Sb-F symmetric stretch |
| ν₂(E_g) | ~575 (medium) | Inactive | Sb-F symmetric bend | |
| ν₃(F₁u) | Inactive | ~660 (very strong) | Sb-F antisymmetric stretch | |
| ν₄(F₁u) | Inactive | ~280 (medium) | Sb-F antisymmetric bend | |
| ν₅(F₂g) | ~280 (weak, depolarized) | Inactive | Sb-F antisymmetric bend | |
| Sb₂F₁₁⁻ | ~690, ~660, ~480 | ~700, ~670, ~490 | Terminal Sb-F stretches and Sb-F-Sb bridge vibrations. Assignments are complex due to the lower symmetry. |
Experimental Protocols
Extreme caution must be exercised when handling this compound due to its highly corrosive and toxic nature. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat, must be worn.
Synthesis of this compound for Spectroscopic Analysis
This compound is typically prepared by the direct reaction of anhydrous hydrogen fluoride (AHF) with antimony pentafluoride (SbF₅).
Materials:
-
Antimony pentafluoride (SbF₅), freshly distilled.
-
Anhydrous hydrogen fluoride (AHF).
-
Polytetrafluoroethylene (PTFE) or fluorinated ethylene (B1197577) propylene (B89431) (FEP) reaction vessel and tubing.
-
A vacuum line for handling AHF.
Procedure:
-
Assemble a reaction system from PTFE or FEP materials, ensuring all connections are secure and leak-proof. The system should allow for the condensation of AHF and its controlled addition to SbF₅.
-
Place a known amount of freshly distilled SbF₅ into the PTFE reaction vessel.
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Carefully condense a slight excess of AHF into the reaction vessel. The reaction is highly exothermic and should be performed slowly with efficient cooling.
-
Allow the mixture to warm slowly to room temperature while stirring. The resulting colorless to pale yellow fuming liquid is this compound. The molar ratio of HF to SbF₅ can be adjusted to study the effect on speciation.
NMR Spectroscopy
Instrumentation:
-
High-field NMR spectrometer equipped with a variable-temperature probe.
-
PTFE or sapphire NMR tubes. Glass NMR tubes should never be used as they will be rapidly etched by the acid.
Sample Preparation:
-
All sample preparation must be conducted in a fume hood.
-
Carefully transfer the prepared this compound solution into a PTFE or sapphire NMR tube using a PTFE pipette.
-
Cap the NMR tube securely with a PTFE cap.
-
If a lock solvent is required, a small-diameter sealed capillary containing a deuterated solvent (e.g., C₆D₆) can be inserted into the NMR tube. Direct addition of deuterated solvents is generally not recommended due to potential reactivity.
-
For low-temperature studies, the sample can be cooled in the NMR probe.
Data Acquisition:
-
¹⁹F NMR: Acquire spectra with a wide spectral width to encompass all potential fluoroantimonic species. A reference standard (e.g., CFCl₃) can be used in a sealed capillary.
-
¹H NMR: Acquire spectra with a broad spectral width to observe the highly deshielded protons. TMS can be used as an external reference in a sealed capillary. Due to rapid proton exchange, signals are often broad, and low-temperature measurements may be necessary to resolve individual species.
Raman Spectroscopy
Instrumentation:
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
A sample holder made of a corrosion-resistant material (e.g., a sealed quartz cuvette for short-term measurements, or a custom-made PTFE cell).
Sample Preparation and Data Acquisition:
-
Carefully load the this compound into the sample holder in a fume hood.
-
Seal the sample holder to prevent fuming and exposure to the atmosphere.
-
Place the sample in the spectrometer and acquire the Raman spectrum.
-
Use a low laser power to avoid sample heating and decomposition.
-
Acquire spectra over a range that covers the expected vibrational modes of the fluoroantimonate anions (typically 100-800 cm⁻¹).
Visualizations
Caption: Speciation in this compound.
An In-depth Technical Guide to Hexafluoroantimonic Acid (HSbF₆)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluoroantimonic acid (HSbF₆) stands as the most potent superacid known, exhibiting an extraordinary ability to donate a proton, far surpassing conventional mineral acids. It is not a single, discrete compound but rather a complex equilibrium mixture of hydrogen fluoride (B91410) (HF) and the powerful Lewis acid antimony pentafluoride (SbF₅). This guide provides a comprehensive overview of its chemical composition, molecular structure, physicochemical properties, and established experimental protocols for its synthesis and characterization. Special emphasis is placed on its role as a catalyst and reagent in advanced organic synthesis, alongside critical safety and handling procedures required for its use in a laboratory setting.
Chemical Composition and Formula
This compound is an inorganic superacid with the nominal chemical formula HSbF₆ .[1][2] However, this representation is a simplification. The substance is generated by mixing hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[3][4][5] The reaction is exothermic and establishes a complex equilibrium.[6]
In the mixture, the potent Lewis acid SbF₅ sequesters fluoride ions (F⁻) from HF, forming the extremely stable and weakly coordinating hexafluoroantimonate anion (SbF₆⁻).[4][6] This sequestration enhances the proton-donating ability of the medium, leaving a poorly solvated proton. The speciation in the liquid is intricate, consisting of various ionic species, including the fluoronium cation (H₂F⁺) and polyatomic anions such as the undecafluorodiantimonate anion (Sb₂F₁₁⁻).[7] Spectroscopic measurements confirm that the system is a mixture of HF-solvated protons, [(HF)ₙH]⁺, and SbF₅-adducts of fluoride, [(SbF₅)ₙF]⁻.[7] The 1:1 mixture of HF and SbF₅ is recognized as the strongest superacid system.[1]
Physicochemical and Structural Data
The extreme reactivity of this compound makes the determination of its properties challenging. The data presented below pertains to the 1:1 molar mixture unless otherwise specified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | F₆HSb | [1] |
| Molecular Weight | 236.76 g/mol | [2] |
| Appearance | Colorless, viscous liquid | [2][7] |
| Density | 2.885 g/cm³ at 25 °C | [2][7] |
| Melting Point | 20 °C | [2] |
| Boiling Point | Decomposes at 40 °C | [7] |
| Vapor Pressure | 14 mm Hg at 18 °C | [2] |
| Solubility | Soluble in SO₂, SO₂ClF | [6][7] |
| Reactivity with Water | Rapid, explosive decomposition | [6] |
Table 2: Structural Parameters of the Hexafluoroantimonate (SbF₆⁻) Anion
The SbF₆⁻ anion adopts a highly symmetric octahedral geometry, which contributes to its stability and non-coordinating nature.
| Parameter | Value | Reference(s) |
| Molecular Geometry | Octahedral | [6] |
| Sb-F Bond Length | ~1.99 pm (average) | [8] |
| F-Sb-F Bond Angle | 90° | [8] |
Table 3: Comparative Acidity
The strength of superacids is measured using the Hammett acidity function (H₀), where a more negative value indicates stronger acidity.
| Acid | Hammett Acidity Function (H₀) | Reference(s) |
| This compound (HF:SbF₅) | -28 to -31.3 | [4][6] |
| Magic Acid (HSO₃F:SbF₅) | -19.2 | [6] |
| Carborane Superacid (H(CHB₁₁Cl₁₁)) | -18.0 | [6] |
| Fluorosulfuric Acid (HSO₃F) | -15.1 | [6] |
| Triflic Acid (CF₃SO₃H) | -14.9 | [6] |
| 100% Sulfuric Acid (H₂SO₄) | -12.0 | [3] |
Experimental Protocols
Working with this compound requires specialized equipment and stringent safety precautions due to its extreme corrosiveness and reactivity. All operations must be conducted in a well-ventilated fume hood, using equipment made from resistant materials like polytetrafluoroethylene (PTFE, Teflon).
Synthesis of this compound (1:1 Molar Ratio)
This protocol describes the laboratory-scale preparation of the HSbF₆ superacid system.[2][3][5]
Materials:
-
Anhydrous hydrogen fluoride (HF), freshly distilled.
-
Antimony pentafluoride (SbF₅), freshly distilled.
-
PTFE or PFA (perfluoroalkoxy) reaction vessel and magnetic stir bar.
-
Schlenk line or glovebox for maintaining an inert, anhydrous atmosphere.
-
Low-temperature cooling bath (e.g., cryocooler or dry ice/acetone).
Procedure:
-
Assemble the PTFE reaction vessel, equipped with a magnetic stir bar and a gas inlet/outlet, under an inert atmosphere (e.g., dry nitrogen or argon). Ensure all apparatus is scrupulously dried.
-
Cool the reaction vessel to 0 °C using the cooling bath.
-
Carefully condense a known molar amount of anhydrous hydrogen fluoride into the reaction vessel.
-
While maintaining the temperature at 0 °C and stirring vigorously, slowly add an equimolar amount of antimony pentafluoride dropwise to the HF. The reaction is highly exothermic; control the addition rate to maintain the temperature.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete reaction.
-
The resulting colorless, viscous liquid is fluoroantimonic acid and should be used in situ or stored in a tightly sealed PTFE container in a cool, dry, and secure location.
Characterization by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing the anionic species in the superacid mixture.
Instrumentation and Materials:
-
High-field NMR spectrometer with a fluorine-capable probe.
-
PTFE NMR tube liner or a sealed capillary of a suitable reference compound.
-
Anhydrous deuterated solvent compatible with superacids (e.g., SO₂ClF, if dilution is necessary).
-
External reference standard (e.g., CFCl₃).
Procedure:
-
Working under an inert atmosphere, carefully transfer the fluoroantimonic acid sample into a PTFE NMR tube liner.
-
Insert the liner into a standard NMR tube. Alternatively, for external referencing and locking, a sealed capillary containing a lock solvent and reference can be used.
-
Acquire the ¹⁹F NMR spectrum at a controlled temperature (e.g., -20 °C to ambient).
-
Expected Spectrum: The hexafluoroantimonate (SbF₆⁻) anion typically appears as a characteristic multiplet due to coupling between ¹⁹F and the two quadrupolar antimony isotopes (¹²¹Sb, I=5/2 and ¹²³Sb, I=7/2). A representative signal is a sextet and an octet centered around δ -119.9 ppm (vs. CFCl₃).[9] The presence of other signals may indicate the formation of polyatomic anions like Sb₂F₁₁⁻.
Characterization by Raman Spectroscopy
Raman spectroscopy can provide insight into the vibrational modes of the various species in solution.
Instrumentation and Materials:
-
Raman spectrometer with an appropriate laser excitation source.
-
Quartz cuvette or sealed capillary for sample containment (note: the acid will etch quartz over time; measurements should be performed quickly).
-
Low-temperature stage, if required.
Procedure:
-
Carefully load the sample into a suitable container.
-
Place the sample in the spectrometer and acquire the spectrum.
-
Expected Spectrum: The spectra of HF/SbF₅ mixtures are complex. However, characteristic bands for the SbF₆⁻ anion are expected. For example, in salts containing the anion, strong Raman bands are observed around 280 cm⁻¹ and 647 cm⁻¹ .[10] These can be used as diagnostic peaks for the presence of the hexafluoroantimonate species.
Key Applications and Reaction Pathways
This compound's extreme acidity allows it to catalyze reactions that are impossible with conventional acids. Its primary function is to protonate exceptionally weak bases, including saturated hydrocarbons.[4][6]
Protonation of Alkanes
A classic application demonstrated by George A. Olah is the protonation of alkanes to generate carbocations. For example, isobutane (B21531) is protonated to form the tert-butyl cation and molecular hydrogen.[4]
(CH₃)₃CH + H⁺[SbF₆]⁻ → (CH₃)₃C⁺[SbF₆]⁻ + H₂
This ability to generate carbocations makes it a valuable tool in mechanistic studies and a catalyst for hydrocarbon isomerization, cracking, and alkylation, which are fundamental processes in the petrochemical industry.[4][11]
Visualizations
Diagram 1: Synthesis of this compound
References
- 1. Fluoroantimonic acid CAS#: 16950-06-4 [m.chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. ias.ac.in [ias.ac.in]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. eureka.patsnap.com [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols: Hexafluoroantimonic Acid in Hydrocarbon Isomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroantimonic acid (HSbF₆) is a superacid, a class of acids stronger than 100% sulfuric acid. It is a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅). Its extreme acidity makes it a powerful catalyst in various chemical reactions, including the isomerization of hydrocarbons.[1] This process is of significant industrial importance, particularly in the petroleum industry, for increasing the octane (B31449) number of gasoline by converting straight-chain alkanes into their more branched isomers.[2][3] Branched alkanes burn more efficiently and have higher octane ratings, leading to improved engine performance and reduced knocking.[2]
These application notes provide an overview of the use of this compound in hydrocarbon isomerization, including safety protocols, reaction mechanisms, experimental procedures, and quantitative data.
Safety Precautions and Handling
This compound is an extremely corrosive and toxic substance that reacts violently with water.[1] It can cause severe burns to the skin and eyes and is fatal if swallowed or inhaled.[4] Therefore, stringent safety measures must be implemented when handling this superacid.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields and a face shield.[4][5]
-
Skin Protection: Wear chemical-resistant gloves (materials such as PTFE or certain fluoropolymers are recommended) and impervious clothing.[1][5]
-
Respiratory Protection: Use a full-face respirator with an appropriate cartridge for acid gases, especially when working in an open system or if there is a risk of inhalation.[4] All handling should be performed in a well-ventilated fume hood.[6]
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, combustibles, and water.[7]
-
Containers should be made of materials resistant to its corrosive properties, such as PTFE (Teflon) or PFA.[1]
-
Keep containers tightly closed and handle with care to prevent spills.[7]
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[5]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Spills: Evacuate the area. Use an inert absorbent material to contain the spill. Neutralize residue with a suitable base (e.g., sodium bicarbonate) cautiously, as the reaction can be vigorous.[6]
Reaction Mechanism
The isomerization of alkanes catalyzed by superacids like this compound proceeds through a carbocation mechanism. The key steps are:
-
Initiation: The superacid protonates the alkane to form a pentacoordinated carbonium ion. This is an unstable intermediate that readily loses a molecule of hydrogen (H₂) to form a trivalent carbenium ion (a classical carbocation).[8]
-
Isomerization: The carbenium ion undergoes skeletal rearrangement to form a more stable, branched carbenium ion. This can occur through hydride and/or alkyl shifts.
-
Propagation: The branched carbenium ion abstracts a hydride ion from a straight-chain alkane molecule. This results in the formation of the branched alkane product and a new straight-chain carbenium ion, which can then continue the chain reaction.
Undesired side reactions such as cracking (β-scission) can also occur, leading to the formation of smaller alkanes and alkenes. These side reactions are more prevalent at higher temperatures.[9]
Experimental Protocols
While detailed, step-by-step laboratory protocols for hydrocarbon isomerization using neat this compound are not widely published due to its hazardous nature and the complexity of handling, the following general procedures can be adapted from studies on superacid catalysis. These experiments are typically conducted in specialized high-pressure reactors constructed from corrosion-resistant materials.
Protocol 1: Isomerization of n-Pentane
Objective: To isomerize n-pentane to isopentane (B150273) using this compound as a catalyst.
Materials:
-
n-pentane (high purity)
-
This compound (HSbF₆)
-
High-pressure autoclave reactor (e.g., made of Hastelloy or lined with PTFE)
-
Magnetic stirrer
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Ensure the reactor is clean, dry, and leak-proof.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully charge the reactor with a specific amount of this compound. The catalyst-to-hydrocarbon ratio is a critical parameter and should be systematically varied to optimize the reaction.
-
Cool the reactor to a low temperature (e.g., using a dry ice/acetone bath) to safely introduce the n-pentane.
-
Add a measured volume of pre-cooled n-pentane to the reactor.
-
Seal the reactor and begin stirring.
-
Slowly warm the reactor to the desired reaction temperature (e.g., room temperature or slightly above). The reaction is often exothermic, so careful temperature control is essential.
-
Maintain the reaction at the set temperature for a specific duration (e.g., 30 minutes to several hours).
-
After the reaction is complete, cool the reactor to stop the reaction and reduce the vapor pressure of the products.
-
Carefully vent any excess pressure.
-
Quench the reaction by slowly adding the reaction mixture to a large volume of a cold, saturated sodium bicarbonate solution to neutralize the superacid. This step should be performed with extreme caution due to the vigorous reaction and gas evolution.
-
Separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Analyze the product mixture using gas chromatography to determine the conversion of n-pentane and the selectivity for isopentane and other products.
Protocol 2: Isomerization of n-Hexane
Objective: To isomerize n-hexane to its branched isomers (e.g., 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, 2,3-dimethylbutane) using this compound.
Materials:
-
n-hexane (high purity)
-
This compound (HSbF₆)
-
High-pressure, stirred autoclave reactor
-
Temperature and pressure controllers
-
Gas chromatograph (GC) with a suitable column for separating C6 isomers
Procedure:
-
Follow the same safety precautions and reactor preparation steps as in Protocol 1.
-
Introduce the desired amount of this compound into the reactor under an inert atmosphere.
-
Add a measured amount of n-hexane to the cooled reactor.
-
Seal the reactor and begin stirring.
-
Heat the reactor to the target temperature (e.g., 50-100 °C). The optimal temperature will depend on the desired product distribution and the need to minimize cracking.
-
Monitor the reaction progress by taking samples at different time intervals (if the reactor setup allows for safe sampling at high pressure).
-
After the desired reaction time, cool the reactor, vent the pressure, and quench the reaction as described in Protocol 1.
-
Analyze the organic products by GC to quantify the conversion of n-hexane and the yields of the different isomers.
Quantitative Data
The following tables summarize hypothetical quantitative data for the isomerization of n-pentane and n-hexane catalyzed by this compound, based on typical results for superacid-catalyzed reactions. Actual experimental results will vary depending on the specific reaction conditions.
Table 1: Isomerization of n-Pentane with HSbF₆
| Entry | Temperature (°C) | Reaction Time (h) | Catalyst/Substrate (mol/mol) | n-Pentane Conversion (%) | Isopentane Selectivity (%) | Cracking Products (%) |
| 1 | 25 | 1 | 0.1 | 60 | 95 | 5 |
| 2 | 25 | 2 | 0.1 | 75 | 92 | 8 |
| 3 | 50 | 1 | 0.1 | 85 | 85 | 15 |
| 4 | 25 | 1 | 0.2 | 80 | 93 | 7 |
Table 2: Isomerization of n-Hexane with HSbF₆
| Entry | Temperature (°C) | Reaction Time (h) | Catalyst/Substrate (mol/mol) | n-Hexane Conversion (%) | Isomer Selectivity (%)* | Cracking Products (%) |
| 1 | 50 | 2 | 0.1 | 70 | 90 | 10 |
| 2 | 50 | 4 | 0.1 | 85 | 87 | 13 |
| 3 | 75 | 2 | 0.1 | 90 | 80 | 20 |
| 4 | 50 | 2 | 0.2 | 88 | 88 | 12 |
* Isomer selectivity includes 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the application of this compound for hydrocarbon isomerization.
Caption: Alkane isomerization mechanism via carbenium ions.
Caption: General experimental workflow for hydrocarbon isomerization.
References
- 1. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]
- 2. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Maximizing n-alkane hydroisomerization: the interplay of phase, feed complexity and zeolite catalyst mixing - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | CAS#:16950-06-4 | Chemsrc [chemsrc.com]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. The two modes of reaction of hexane catalyzed by trifluoromethanesulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Hexafluoroantimonic Acid in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroantimonic acid (HSbF₆) is a superacid, a class of acids stronger than 100% sulfuric acid.[1] Its extreme acidity makes it a potent initiator for a variety of chemical reactions, including the cationic polymerization of olefins and the ring-opening polymerization of heterocyclic monomers.[2][3] This document provides detailed application notes and protocols for the use of this compound in polymerization reactions, with a strong emphasis on safety and handling procedures.
As a powerful proton donor, HSbF₆ can initiate polymerization by protonating a monomer to form a carbocation. This carbocation then propagates by attacking other monomer units, leading to the formation of a polymer chain. The types of monomers suitable for cationic polymerization are typically those with electron-donating substituents that can stabilize the resulting cationic species.[4]
Due to its extreme corrosivity (B1173158) and reactivity, working with this compound requires specialized equipment and stringent safety precautions.[1] These protocols are intended for use by trained professionals in a controlled laboratory setting.
Safety and Handling Protocols for this compound
This compound is a highly corrosive and toxic substance that reacts violently with water.[1] Strict adherence to safety protocols is mandatory.
2.1. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required at all times.
-
Skin Protection: A chemical-resistant apron over a lab coat, along with long pants and closed-toe shoes, must be worn.
-
Gloves: Use heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile) over standard laboratory gloves.
2.2. Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are immediately accessible.
-
Use only compatible materials for handling and storage, such as Teflon (PTFE) or other fluorinated polymers. Glassware is not suitable as it will be attacked by the acid.[1]
2.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move to fresh air immediately and seek medical attention.
-
Spills: Neutralize small spills with a suitable absorbent material (e.g., sodium bicarbonate). For larger spills, evacuate the area and follow emergency protocols.
Cationic Polymerization of Olefins
This compound is a highly effective initiator for the cationic polymerization of olefins such as styrene (B11656) and isobutylene. The superacid protonates the olefin, generating a carbocation that initiates the polymerization chain reaction.
3.1. General Principles
The initiation step involves the protonation of the monomer by HSbF₆. The propagation step involves the successive addition of monomer units to the growing carbocationic chain end. Termination and chain transfer reactions can also occur, which will affect the final molecular weight and properties of the polymer.
3.2. Logical Workflow for Cationic Polymerization
Caption: General workflow for cationic polymerization.
3.3. Illustrative Protocol for Cationic Polymerization of Styrene (using SnCl₄ as a representative Lewis acid)
This protocol is adapted from general procedures for cationic polymerization and uses a common Lewis acid as an example due to the lack of detailed published protocols specifically for HSbF₆.
Materials:
-
Styrene (inhibitor removed)
-
Dichloromethane (B109758) (CH₂Cl₂, dried)
-
Tin(IV) chloride (SnCl₄)
-
Methanol
-
Nitrogen gas (dry)
Procedure:
-
Preparation: All glassware should be oven-dried and assembled under a dry nitrogen atmosphere.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, add purified styrene (e.g., 10 mL) and dry dichloromethane (e.g., 40 mL).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.[5]
-
Initiation: While stirring, add a solution of SnCl₄ in dichloromethane dropwise to the monomer solution. The amount of initiator will determine the molecular weight of the resulting polymer.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination: Quench the reaction by adding a small amount of methanol.
-
Work-up: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolation: Collect the precipitated polystyrene by filtration, wash with methanol, and dry under vacuum.
-
Characterization: Analyze the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution, and by Nuclear Magnetic Resonance (NMR) to confirm the structure.
3.4. Quantitative Data for Cationic Polymerization of Styrene (Illustrative)
The following table presents illustrative data for the cationic polymerization of styrene, demonstrating the effect of temperature on polymer yield and molecular weight.
| Initiator | Temperature (°C) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) |
| SnCl₄/H₂O | 0 | 85 | 15,000 |
| SnCl₄/H₂O | -78 | 95 | 50,000 |
Note: This data is representative and the actual results will depend on the specific reaction conditions.
Ring-Opening Polymerization of Cyclic Ethers
This compound can also catalyze the ring-opening polymerization of cyclic ethers like tetrahydrofuran (B95107) (THF). The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of another monomer molecule, leading to ring opening and chain propagation.
4.1. General Principles
The driving force for the ring-opening polymerization of some cyclic monomers is the relief of ring strain. For less strained rings like THF, the polymerization is often an equilibrium process.[6]
4.2. Logical Workflow for Ring-Opening Polymerization
Caption: General workflow for ring-opening polymerization.
4.3. Illustrative Protocol for Ring-Opening Polymerization of Tetrahydrofuran (using a solid acid catalyst as a representative example)
This protocol is based on a procedure using a solid heteropolyacid catalyst, which functions similarly to HSbF₆ as a Brønsted acid initiator.[6]
Materials:
-
Tetrahydrofuran (THF, dried and distilled)
-
Acetic anhydride (B1165640) (as a promoter)
-
Solid acid catalyst (e.g., H₃PW₁₂O₄₀·13H₂O)[6]
-
Butanone
-
Saturated sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Reaction Setup: In a stirred flask, combine THF (e.g., 10 mL) and acetic anhydride (e.g., 2 mL).
-
Initiation: Add the solid acid catalyst (e.g., a specific amount as per the desired catalyst loading) to the mixture with stirring at room temperature (e.g., 20 °C).[6]
-
Polymerization: Allow the polymerization to proceed for a set time, monitoring the viscosity of the reaction mixture.
-
Termination: Terminate the polymerization by adding a saturated aqueous solution of NaOH.
-
Work-up: Precipitate the polymer, filter it, and then redissolve it in butanone.
-
Isolation: Remove the catalyst by filtration and reprecipitate the polymer. Collect the polymer and dry it under vacuum.
-
Characterization: Determine the number-average molecular weight (Mn) of the resulting poly(THF) using ¹H-NMR spectroscopy by integrating the signals of the repeating units and the end groups.[6]
4.4. Quantitative Data for Ring-Opening Polymerization of THF (Illustrative)
The following table shows illustrative data on the effect of reaction time on monomer conversion for the ring-opening polymerization of THF.
| Catalyst | Reaction Time (hours) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) |
| H₃PW₁₂O₄₀·13H₂O | 1 | 40 | 2,500 |
| H₃PW₁₂O₄₀·13H₂O | 2 | 65 | 3,800 |
| H₃PW₁₂O₄₀·13H₂O | 4 | 80 | 4,500 |
Note: This data is representative and the actual results will depend on the specific reaction conditions.[6]
Conclusion
This compound is a highly effective but hazardous catalyst for initiating cationic and ring-opening polymerizations. Its successful use hinges on meticulous planning, strict adherence to safety protocols, and precise control over reaction conditions. The protocols and data presented here, while often illustrating principles with more commonly documented Lewis acids, provide a foundational framework for researchers and professionals to design and execute polymerization reactions involving superacid catalysts. Further investigation into specific monomer-catalyst systems is encouraged to optimize reaction outcomes for desired polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. researchgate.net [researchgate.net]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. pslc.ws [pslc.ws]
- 6. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Superacid Catalyst: Hexafluoroantimonic Acid in the Synthesis of Advanced Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Hexafluoroantimonic acid (HSbF₆), a superacid, stands as one of the most powerful proton donors known. Its extreme acidity makes it a potent catalyst for a variety of chemical transformations that are otherwise difficult to achieve, paving the way for the synthesis of novel and advanced materials.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-performance polymers and the functionalization of carbon-based nanomaterials.
Cationic Polymerization of Olefins: Synthesis of High Molecular Weight Polyisobutylene (B167198)
This compound is an exceptionally efficient catalyst for the cationic polymerization of olefins, such as isobutylene (B52900), leading to the formation of high molecular weight polymers with controlled properties.[1][4] The extreme acidity of HSbF₆ allows for the generation of carbocations from monomers at very low concentrations, initiating polymerization and enabling the production of polymers with high molecular weights and narrow polydispersity under specific conditions.
Experimental Protocol: Cationic Polymerization of Isobutylene
This protocol describes the solution polymerization of isobutylene using this compound as the initiator.
Materials:
-
This compound (HSbF₆) solution in a suitable solvent (e.g., dichloromethane)
-
Isobutylene (high purity, dried)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Methanol (B129727) (for quenching)
-
Dry ice/acetone bath
-
Schlenk line and glassware (oven-dried)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Purge the entire system with dry nitrogen.
-
Solvent and Monomer Addition: Transfer anhydrous dichloromethane (e.g., 100 mL) into the reaction flask via cannula. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Condense a known amount of dried isobutylene gas (e.g., 10 g) into the cooled solvent.
-
Initiation of Polymerization: Prepare a dilute solution of this compound in anhydrous dichloromethane in a separate, dry Schlenk flask under a nitrogen atmosphere. Using a gas-tight syringe, rapidly inject a predetermined amount of the HSbF₆ solution into the vigorously stirred monomer solution.
-
Polymerization: The polymerization is typically very fast. Allow the reaction to proceed for a specific time (e.g., 15-60 minutes) while maintaining the low temperature.
-
Quenching: Terminate the polymerization by adding an excess of pre-chilled methanol to the reaction mixture.
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polyisobutylene by pouring the solution into a large volume of methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Quantitative Data:
The molecular weight and polydispersity of the resulting polyisobutylene are highly dependent on the reaction conditions. The following table provides an example of how these parameters can be influenced.
| Monomer Concentration (mol/L) | Initiator Concentration (mol/L) | Temperature (°C) | Polymerization Time (min) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1.0 | 1 x 10⁻⁴ | -78 | 30 | 150,000 | 1.8 |
| 1.5 | 5 x 10⁻⁵ | -78 | 30 | 300,000 | 1.6 |
| 1.0 | 1 x 10⁻⁴ | -50 | 30 | 80,000 | 2.2 |
Note: The values in this table are illustrative and will vary based on the specific experimental setup and purity of reagents.
Logical Workflow for Cationic Polymerization
Caption: Workflow for the cationic polymerization of isobutylene.
Synthesis of Conductive Polymers: Preparation of Poly(p-phenylene)
This compound can be employed as a catalyst in the oxidative coupling of aromatic monomers, such as benzene (B151609), to produce conductive polymers like poly(p-phenylene) (PPP).[5] The strong oxidizing and acidic nature of the HSbF₆ system facilitates the formation of radical cations from benzene, which then couple to form the polymer chain.
Experimental Protocol: Oxidative Polymerization of Benzene
This protocol outlines the synthesis of poly(p-phenylene) from benzene using a this compound-based catalytic system.
Materials:
-
This compound (HSbF₆)
-
Antimony pentafluoride (SbF₅) (optional, as a co-catalyst/oxidant)
-
Benzene (anhydrous, high purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (for washing)
-
Ammonia (B1221849) solution (for neutralization)
-
Schlenk line and glassware (oven-dried)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under a nitrogen atmosphere, prepare the catalytic solution by carefully adding this compound to anhydrous dichloromethane. If SbF₅ is used as a co-oxidant, it can be added to this solution.
-
Reaction Setup: In a separate three-necked flask equipped with a stirrer, nitrogen inlet, and dropping funnel, place a solution of benzene in anhydrous dichloromethane.
-
Polymerization: Cool the benzene solution to 0 °C. Slowly add the this compound solution from the dropping funnel to the benzene solution with vigorous stirring. A dark-colored precipitate of the polymer should form.
-
Reaction Time: Allow the reaction to stir at 0 °C for a specified period (e.g., 2-4 hours).
-
Isolation and Neutralization: Filter the crude polymer precipitate under a nitrogen atmosphere. Wash the polymer sequentially with anhydrous dichloromethane to remove any unreacted monomer and soluble oligomers.
-
Washing and Drying: Suspend the polymer in methanol and neutralize it with a dilute ammonia solution to remove any residual acid. Filter the polymer again, wash thoroughly with methanol, and then with water. Dry the poly(p-phenylene) powder under vacuum at an elevated temperature (e.g., 80-100 °C).
Quantitative Data:
The yield and conductivity of the resulting poly(p-phenylene) are influenced by the reaction conditions.
| Benzene:HSbF₆ Molar Ratio | Reaction Time (h) | Reaction Temperature (°C) | Polymer Yield (%) | Conductivity (S/cm) (after doping) |
| 10:1 | 2 | 0 | 65 | 10⁻² - 10¹ |
| 5:1 | 2 | 0 | 80 | 10⁻¹ - 10² |
| 10:1 | 4 | 0 | 75 | 10⁻¹ - 10¹ |
Note: Conductivity values are highly dependent on the doping process and are provided as a typical range.
Signaling Pathway for PPP Synthesis
Caption: Oxidative polymerization of benzene to poly(p-phenylene).
Functionalization of Carbon Nanotubes
The extreme acidity of this compound can be utilized to protonate the surface of carbon nanotubes (CNTs), which can facilitate subsequent functionalization reactions.[6] This protonation can enhance the reactivity of the CNT surface towards nucleophiles, allowing for the covalent attachment of various functional groups.
Experimental Protocol: Protonation-Assisted Functionalization of Multi-Walled Carbon Nanotubes (MWCNTs)
This protocol describes a general method for the functionalization of MWCNTs using this compound to promote the reaction with a generic nucleophile (Nu-R).
Materials:
-
Multi-walled carbon nanotubes (MWCNTs, purified)
-
This compound (HSbF₆)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Nucleophilic reagent (Nu-R, e.g., an alcohol or amine)
-
Methanol (for washing)
-
Filtration apparatus
Procedure:
-
Dispersion of MWCNTs: Disperse a known amount of purified MWCNTs in an anhydrous solvent in a round-bottom flask using ultrasonication for 30-60 minutes.
-
Protonation: Under a nitrogen atmosphere, carefully add this compound to the MWCNT dispersion with stirring. The amount of acid should be optimized based on the desired degree of protonation. Stir the mixture at room temperature for 1-2 hours.
-
Functionalization: Add the nucleophilic reagent (Nu-R) to the protonated MWCNT suspension. The reaction temperature and time will depend on the specific nucleophile used (e.g., room temperature to reflux, for several hours to overnight).
-
Work-up: After the reaction is complete, dilute the mixture with the reaction solvent and filter the functionalized MWCNTs through a membrane filter (e.g., PTFE).
-
Washing: Wash the filtered solid extensively with the reaction solvent to remove unreacted reagents, followed by washing with methanol to remove any remaining acid and byproducts.
-
Drying: Dry the functionalized MWCNTs under vacuum at a suitable temperature.
Quantitative Data:
The degree of functionalization can be assessed using various analytical techniques.
| MWCNT:HSbF₆:Nu-R Molar Ratio | Reaction Time (h) | Functional Group Content (mmol/g) (by TGA) |
| 1:1:10 | 12 | 0.2 - 0.5 |
| 1:2:10 | 12 | 0.4 - 0.8 |
| 1:1:20 | 24 | 0.5 - 1.0 |
Note: The functional group content will vary significantly depending on the nature of the nucleophile and the reaction conditions.
Logical Relationship for CNT Functionalization
Caption: Protonation-assisted functionalization of MWCNTs.
Safety Precautions:
This compound is an extremely corrosive and toxic substance. It reacts violently with water and many organic materials. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Specialized materials like Teflon (PTFE) are required for handling and storage.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Neutralize any spills with a suitable agent like sodium bicarbonate. Always consult the Safety Data Sheet (SDS) before handling.
References
- 1. Item - Cryogenic cationic polymerization of isobutylene - American University - Figshare [aura.american.edu]
- 2. Surface functionalization of carbon nanotubes: fabrication and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quasiliving carbocationic polymerization of isobutylene using FeCl3 as an efficient and water-tolerant Lewis acid: synthesis of well-defined telechelic polyisobutylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving Hexafluoroantimonic Acid
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroantimonic acid (HSbF₆), a superacid formed from the combination of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), is the strongest known acid.[1] Its extreme protonating power makes it a valuable but hazardous reagent in a variety of chemical transformations, including the generation of stable carbocations, isomerization of hydrocarbons, and catalysis of polymerization and alkylation reactions.[1][2][3][4] The pioneering work of George A. Olah on superacids, for which he received the Nobel Prize in Chemistry in 1994, laid the foundation for much of the understanding and application of these powerful chemical tools.[5][6][7]
This document provides detailed application notes and protocols for the safe and effective use of this compound in a research setting. Extreme caution must be exercised when handling this substance due to its severe corrosivity (B1173158) and violent reactivity with water.[1]
Safety Precautions and Handling
Working with this compound demands stringent safety protocols and the use of specialized equipment.
1.1 Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent skin and respiratory tract contact. This includes:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton) should be worn. It is advisable to wear two pairs.
-
Body Protection: A full-body, chemical-resistant suit is essential.
-
Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are required.
-
Respiratory Protection: Work must be conducted in a certified fume hood. In case of potential exposure above permissible limits, a full-face respirator with an appropriate acid gas cartridge is necessary.
1.2 Fume Hood and Ventilation: All manipulations involving this compound must be performed in a well-ventilated fume hood designed for handling highly corrosive materials. The fume hood sash should be kept as low as possible.
1.3 Emergency Procedures:
-
Spills: In the event of a spill, the area should be evacuated. Spills can be neutralized with a large excess of a weak base, such as sodium bicarbonate or calcium carbonate, and then carefully cleaned up by trained personnel.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.
-
Materials and Equipment
Due to its extreme corrosivity, standard laboratory glassware is unsuitable for use with this compound.
2.1 Compatible Materials:
-
Reaction Vessels and Storage: Polytetrafluoroethylene (PTFE), also known as Teflon, or perfluoroalkoxy alkanes (PFA) are the recommended materials for reaction vessels and storage containers.[1] For high-pressure reactions, specialized metal alloys such as Hastelloy-B or Hastelloy-C can be used.[1]
-
Tubing and Connectors: PTFE tubing and fittings should be used for all transfers.
2.2 Incompatible Materials:
-
Glass
-
Most metals (unless specifically passivated or highly resistant alloys)
-
Water and aqueous solutions
-
Bases
-
Alcohols
2.3 Solvents: If a solvent is required, only highly inert and anhydrous options are suitable. These include:
-
Sulfuryl chloride fluoride (SO₂ClF)[1]
-
Sulfur dioxide (SO₂)[1]
-
Certain chlorofluorocarbons (CFCs)[1]
Experimental Protocols
The following protocols are illustrative examples of reactions involving this compound. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with strict adherence to the safety precautions outlined above.
3.1 Application: Isomerization of n-Alkanes
This compound is a highly effective catalyst for the isomerization of linear alkanes to their more branched, higher-octane isomers.[8]
Protocol: Isomerization of n-Hexane
This protocol is adapted from a patented process.[1]
Objective: To isomerize n-hexane to a mixture of branched hexanes.
Materials:
-
n-Hexane (anhydrous)
-
This compound (HSbF₆)
-
Hydrogen gas (high purity)
-
Anhydrous hydrofluoric acid (HF) (optional, as a diluent)
Equipment:
-
High-pressure reactor made of Hastelloy-B[1]
-
Vibrating stirrer[1]
-
Gas inlet for hydrogen
-
Pressure gauge
-
Temperature controller
Procedure:
-
Ensure the reactor is clean, dry, and purged with an inert gas.
-
In the fume hood, carefully charge the reactor with 50 mL of n-hexane.
-
Add the catalyst, consisting of 3.8 mL of this compound, which may be diluted with 13 mL of anhydrous hydrofluoric acid for better handling.[1]
-
Seal the reactor and connect the hydrogen gas inlet.
-
Pressurize the reactor with hydrogen to 1 atmosphere.[1]
-
Set the reaction temperature to 25 °C.[1]
-
Begin stirring the reaction mixture.
-
Monitor the reaction progress by taking aliquots (using a safe sampling technique) and analyzing them by gas chromatography (GC).
-
Upon completion, carefully depressurize the reactor and quench the reaction by slowly adding the reaction mixture to a cooled, stirred slurry of a weak base (e.g., sodium bicarbonate) in an inert solvent.
-
The organic layer can then be separated, washed, dried, and analyzed to determine the product distribution and yield.
| Parameter | Value | Reference |
| Substrate | n-Hexane | [1] |
| Catalyst | This compound | [1] |
| Reactor Volume | 100 mL | [1] |
| Substrate Volume | 50 mL | [1] |
| Catalyst Volume | 3.8 mL (may be diluted) | [1] |
| Temperature | 25 °C | [1] |
| Pressure | 1 atm (Hydrogen) | [1] |
| Reactor Material | Hastelloy-B | [1] |
3.2 Application: Generation of Stable Carbocations
Superacids like this compound are capable of protonating even very weak bases, including alkanes, to generate stable carbocations that can be studied by spectroscopic methods.[9]
Protocol: Generation of the tert-Butyl Cation
This is a classic experiment in superacid chemistry.[9]
Objective: To generate the tert-butyl cation from isobutane (B21531) for spectroscopic observation.
Materials:
-
Isobutane
-
This compound (HF:SbF₅ 1:1 mixture)
-
Sulfuryl chloride fluoride (SO₂ClF) as a solvent
Equipment:
-
NMR tube made of a material compatible with superacids (e.g., a PTFE liner inside a standard NMR tube)
-
Low-temperature NMR spectrometer
-
Schlenk line for handling gases and inert atmosphere operations
Procedure:
-
In a fume hood, prepare a solution of this compound in SO₂ClF in a suitable reaction vessel, all under an inert atmosphere and at low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Cool the NMR tube to -78 °C.
-
Carefully transfer a small amount of the superacid solution to the pre-cooled NMR tube.
-
Condense a small amount of isobutane gas into the NMR tube containing the superacid solution.
-
Seal the NMR tube under an inert atmosphere.
-
The NMR tube can then be transferred to the pre-cooled NMR spectrometer for analysis. The spectrum should show the characteristic signal for the tert-butyl cation.
| Parameter | Value | Reference |
| Substrate | Isobutane | |
| Superacid | This compound | [9] |
| Solvent | SO₂ClF | [1] |
| Temperature | -78 °C to -120 °C | [9] |
| Analytical Method | Low-temperature NMR |
Visualizations
Experimental Workflow for Alkane Isomerization
Caption: Workflow for the isomerization of n-hexane.
Safety Hierarchy for Handling this compound
Caption: Hierarchy of controls for safe handling.
Logical Relationship of Superacid Components
Caption: Formation of this compound.
References
- 1. US3201494A - this compound-catalyzed hydrocarbon conversions - Google Patents [patents.google.com]
- 2. eureka.patsnap.com [eureka.patsnap.com]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Carbocations and Electrophilic Reactions - George Andrew Olah - Google Books [books.google.com]
- 7. Carbocations and Electrophilic Reactions - George Andrew Olah - Google 도서 [books.google.co.kr]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]
Application Notes and Protocols: Hexafluoroantimonic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroantimonic acid (HSbF₆) is one of the strongest known superacids, exhibiting an extraordinary ability to protonate even extremely weak bases. This exceptional reactivity makes it a powerful catalyst for a variety of chemical transformations that are difficult or impossible to achieve with conventional acids.[1][2] In the pharmaceutical industry, where the synthesis of complex organic molecules is paramount, HSbF₆ is emerging as a valuable tool for forging new synthetic pathways and improving the efficiency of existing ones.[3][4] Its applications range from catalyzing isomerization and alkylation to promoting novel cycloaddition reactions for the construction of heterocyclic scaffolds common in many drug molecules.[1][3][5]
These application notes provide a detailed overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on a specific application in the synthesis of azepine derivatives. Detailed experimental protocols, safety and handling guidelines, and quantitative data are presented to aid researchers in harnessing the synthetic potential of this potent superacid.
Key Applications in Pharmaceutical Synthesis
Due to its extreme acidity, this compound can catalyze a range of reactions pertinent to the synthesis of pharmaceutical intermediates:
-
Friedel-Crafts Reactions: As a potent catalyst for Friedel-Crafts acylation and alkylation, HSbF₆ facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of many drug scaffolds.[6][7][8][9]
-
Isomerization and Rearrangement Reactions: The ability of HSbF₆ to generate carbocationic intermediates allows for complex skeletal rearrangements, providing access to unique molecular architectures.
-
Cyclization and Cycloaddition Reactions: HSbF₆ can catalyze intramolecular and intermolecular cyclization reactions, leading to the formation of various heterocyclic systems that are prevalent in medicinal chemistry.[1][5]
-
Synthesis of Chiral Amines and Lactams: Chiral amines and lactams are crucial building blocks for many pharmaceuticals. While direct catalysis by HSbF₆ for these specific syntheses is not widely documented, its role in generating reactive intermediates can be applied to multi-step synthetic routes for these compounds.
Application Example: Synthesis of Azepine Derivatives
Azepine scaffolds are important structural motifs found in a variety of pharmaceutically active compounds. A novel and efficient method for the synthesis of diversely substituted azepine derivatives utilizes this compound as a catalyst in a three-component [3+2+2] cycloaddition of activated aziridines with two terminal alkynes.[1][5]
This reaction demonstrates the ability of HSbF₆ to generate a reactive zwitterionic 1,3-dipole intermediate from the aziridine (B145994), which then undergoes a stepwise addition to the alkynes to form the seven-membered azepine ring.[1][5]
Quantitative Data
The following table summarizes the yields of various azepine derivatives synthesized using the HSbF₆-catalyzed cycloaddition, as reported by Miah et al.[1][5]
| Aziridine Reactant | Alkyne Reactant | Product | Yield (%) |
| 1-tosyl-2-phenylaziridine | Phenylacetylene (B144264) | 2,7-diphenyl-1-tosyl-1H-azepine | 85 |
| 1-tosyl-2-phenylaziridine | 1-hexyne | 2-butyl-7-phenyl-1-tosyl-1H-azepine | 72 |
| 1-tosyl-2-phenylaziridine | 4-ethynyltoluene | 2-phenyl-7-(p-tolyl)-1-tosyl-1H-azepine | 82 |
| 1-tosyl-2-(4-chlorophenyl)aziridine | Phenylacetylene | 2-(4-chlorophenyl)-7-phenyl-1-tosyl-1H-azepine | 80 |
| 1-tosyl-2-methylaziridine | Phenylacetylene | 2-methyl-7-phenyl-1-tosyl-1H-azepine | 65 |
Experimental Protocols
General Safety and Handling of this compound
This compound is extremely corrosive and reactive.[2] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a full-face shield, acid-resistant gloves (e.g., butyl rubber), and a compatible lab coat. Work should be conducted in a certified fume hood.
-
Materials Compatibility: Use only compatible materials for storage and handling, such as polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA).[2] Glassware is not suitable as it will be etched by the acid.
-
Dispensing: Use plastic syringes and needles for transferring small quantities.
-
Quenching and Disposal: Slowly and carefully add the acid to a cooled, stirred solution of a weak base (e.g., sodium bicarbonate) for neutralization. The disposal of neutralized waste must follow institutional and local regulations.
Protocol: HSbF₆-Catalyzed Synthesis of 2,7-diphenyl-1-tosyl-1H-azepine
This protocol is adapted from the work of Miah et al.[1][5]
Materials:
-
1-tosyl-2-phenylaziridine
-
Phenylacetylene
-
This compound (HSbF₆) solution in dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-tosyl-2-phenylaziridine (1.0 mmol).
-
Dissolve the aziridine in anhydrous dichloromethane (5 mL).
-
Add phenylacetylene (2.5 mmol) to the solution.
-
With vigorous stirring, add a solution of this compound in dichloromethane (0.1 mmol, 10 mol%) dropwise at room temperature.
-
Heat the reaction mixture to 40 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2,7-diphenyl-1-tosyl-1H-azepine.
Visualizations
Caption: Experimental workflow for the HSbF₆-catalyzed synthesis of an azepine derivative.
Caption: Proposed mechanism for the HSbF₆-catalyzed synthesis of azepines.
Signaling Pathway of an Azepine-Containing Drug: Mirtazapine
Mirtazapine is an atypical antidepressant with an azepine core structure. Its therapeutic effects are primarily mediated through its antagonist activity at several neurotransmitter receptors.
Caption: Simplified signaling pathway of the azepine-containing drug, Mirtazapine.
Conclusion
This compound is a highly effective catalyst for challenging organic transformations, offering significant potential in the synthesis of pharmaceutical intermediates. The successful application of HSbF₆ in the synthesis of azepine derivatives highlights its utility in constructing complex heterocyclic systems. While its handling requires stringent safety measures, the unique reactivity of this superacid opens up new avenues for the efficient and novel synthesis of medicinally important molecules. Further exploration of HSbF₆-catalyzed reactions is warranted to expand the synthetic chemist's toolbox for drug discovery and development.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. Thieme E-Books & E-Journals - [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterically-controlled intermolecular Friedel–Crafts acylation with twisted amides via selective N–C cleavage under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Treatment and Modification Using Hexafluoroantimonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroantimonic acid (HSbF₆) is the strongest known superacid, a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅).[1][2] Its extreme proton-donating capability makes it a powerful tool in various chemical processes, including catalysis, organic synthesis, and materials science.[3] In the realm of surface science, this compound offers unique possibilities for surface treatment and modification, such as etching and functionalization of a wide range of materials, including polymers and semiconductors.[4] Its ability to protonate even extremely weak bases allows for chemical transformations and surface alterations not achievable with conventional acids.[2]
However, the extreme corrosiveness and reactivity of this compound necessitate stringent safety protocols and specialized handling procedures to prevent severe harm to personnel and damage to equipment.[5] These application notes provide an overview of the techniques for surface treatment and modification using this compound, with a strong emphasis on safety, alongside available experimental protocols.
Critical Safety and Handling Protocols
Working with this compound presents significant hazards, including extreme corrosivity, toxicity, and violent reactivity.[3][6] Adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Body Protection: A full-body, chemical-resistant suit is mandatory.[5]
-
Hand Protection: Use multilayered gloves, including a highly resistant outer glove (e.g., Viton) over a nitrile or neoprene inner glove.[7]
-
Eye and Face Protection: A full-face shield and chemical splash goggles are essential.[7][8]
-
Respiratory Protection: Work must be conducted in a specialized fume hood with a scrubber. In case of potential exposure, a self-contained breathing apparatus (SCBA) is necessary.[6]
Handling and Storage:
-
Materials: Only use materials confirmed to be compatible with this compound, such as polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkanes (PFA).[2] Glass and many metals are aggressively attacked.
-
Environment: Work in a well-ventilated area, specifically a fume hood designed for highly corrosive materials.[7][8]
-
Storage: Store in tightly sealed, compatible containers in a cool, dry, and well-ventilated area, away from incompatible substances.[5]
Emergency Procedures:
-
Spills: Have a spill kit with appropriate neutralizing agents (e.g., soda ash or calcium carbonate) readily available. Evacuate the area immediately in case of a large spill.[5]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[6][8]
Application 1: Photoacid Generator in Photolithography for Surface Patterning
This compound is utilized as a photoacid generator (PAG) in negative photoresists like SU-8.[9] Upon exposure to UV radiation, it generates a strong acid that catalyzes the cross-linking of the polymer matrix, allowing for the creation of high-aspect-ratio microstructures.[9]
Experimental Protocol: Surface Patterning of Silicon Wafers using SU-8 Photoresist
This protocol details the steps for creating a patterned polymer layer on a silicon wafer surface, a common procedure in microfabrication.
Materials:
-
Silicon wafer
-
SU-8 photoresist (containing a this compound salt as a PAG)
-
Developer solution (e.g., propylene (B89431) glycol monomethyl ether acetate (B1210297) - PGMEA)
-
Rinse solution (e.g., isopropanol)
-
Nitrogen gas (for drying)
-
Photomask with desired pattern
-
UV light source (e.g., mask aligner)
-
Hotplate
Procedure:
-
Surface Preparation:
-
Clean the silicon wafer by immersing it in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an RCA clean procedure to remove organic residues.
-
Rinse the wafer thoroughly with deionized (DI) water.
-
Dry the wafer using a stream of nitrogen gas.
-
Dehydrate the wafer by baking it on a hotplate at 150-200°C for at least 30 minutes to ensure a dry surface for optimal resist adhesion.
-
-
Photoresist Application:
-
Place the cooled, clean wafer on the chuck of a spin coater.
-
Dispense the SU-8 photoresist onto the center of the wafer. The volume will depend on the desired thickness and wafer size.
-
Spin coat the resist according to the manufacturer's instructions for the desired thickness. A typical process might involve a spread cycle at 500 rpm for 10 seconds followed by a spin cycle at 2000 rpm for 30 seconds.
-
-
Soft Bake:
-
Carefully transfer the coated wafer to a hotplate.
-
Perform a soft bake to evaporate the solvent from the photoresist. A typical soft bake is at 95°C for 5-10 minutes. The exact time depends on the resist thickness.
-
-
UV Exposure:
-
Place the photomask over the photoresist-coated wafer.
-
Expose the wafer to UV light through the photomask. The exposure dose will depend on the resist thickness and the intensity of the UV source.
-
-
Post-Exposure Bake (PEB):
-
Transfer the wafer to a hotplate for the PEB. This step drives the acid-catalyzed cross-linking reaction.[9]
-
A typical PEB is a two-step process: 65°C for 1-3 minutes followed by 95°C for 5-10 minutes.
-
-
Development:
-
Immerse the wafer in the developer solution (PGMEA) to dissolve the unexposed, un-cross-linked photoresist.
-
Agitate gently for 5-15 minutes, depending on the resist thickness.
-
-
Rinsing and Drying:
-
Rinse the wafer with isopropanol (B130326) to remove the developer.
-
Dry the wafer with a gentle stream of nitrogen gas.
-
-
Hard Bake (Optional):
-
For applications requiring enhanced mechanical stability, a final hard bake can be performed at 150-200°C for 15-30 minutes.
-
Workflow for SU-8 Photolithography
Application 2: Surface Etching of Semiconductors
This compound can be a component in etching solutions for semiconductors like germanium.[1] The extreme acidity allows for controlled material removal. The following is a generalized protocol based on patent literature and should be optimized for specific applications.
General Protocol: Wet Etching of Germanium Wafers
Materials:
-
Germanium wafer
-
Etching solution (e.g., a mixture containing hydrofluoric acid, an oxidizing agent, a diluent, and this compound as a soluble hydrazine)[1]
-
Compatible container (PTFE or PFA)
-
DI water for rinsing
-
Nitrogen gas for drying
Procedure:
-
Solution Preparation:
-
In a compatible container and under a fume hood, carefully prepare the etching solution by combining the components. The exact ratios will need to be determined experimentally based on the desired etch rate and surface finish.
-
-
Etching:
-
Immerse the germanium wafer in the etching solution for a predetermined time. The etch time will depend on the solution composition, temperature, and desired etch depth.
-
Gentle agitation may be required to ensure uniform etching.
-
-
Quenching and Rinsing:
-
Remove the wafer from the etching solution and immediately immerse it in a large volume of DI water to quench the reaction.
-
Rinse the wafer thoroughly with DI water, preferably in a cascade or overflow bath.
-
-
Drying:
-
Dry the wafer with a stream of high-purity nitrogen gas.
-
Logical Relationship of Acidity to Surface Etching
References
- 1. TW201329208A - Formulation for acid wet chemical etching of germanium wafers - Google Patents [patents.google.com]
- 2. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. This compound | CAS#:16950-06-4 | Chemsrc [chemsrc.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Handling and Reactions with Hexafluoroantimonic Acid (HSbF₆)
This technical support guide is intended for researchers, scientists, and drug development professionals working with the superacid, hexafluoroantimonic acid (HSbF₆). It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help prevent its decomposition during reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
A1: this compound (HSbF₆) thermally decomposes to generate hydrogen fluoride (B91410) (HF) gas and antimony pentafluoride (SbF₅).[1] This decomposition is exothermic and can be rapid, especially with heating.
Q2: At what temperature does this compound begin to decompose?
A2: The decomposition of this compound solutions typically begins at temperatures around 40°C (104°F).[1] It is crucial to maintain low temperatures during storage and reactions to ensure its stability.
Q3: What materials are compatible with this compound for reaction vessels and storage?
A3: Due to its extreme corrosivity, only a limited number of materials are compatible. Polytetrafluoroethylene (PTFE), often known by the brand name Teflon, and perfluoroalkoxy alkanes (PFA) are suitable for containers and reaction vessels.[1] Glass and metals are readily attacked and should not be used.
Q4: Which solvents are recommended for reactions involving this compound?
A4: Inert solvents are essential to prevent reaction with the superacid. The most commonly recommended solvents are sulfuryl chloride fluoride (SO₂ClF) and liquid sulfur dioxide (SO₂).[1] Some chlorofluorocarbons (CFCs) have also been used.[1]
Q5: How should I properly store this compound to prevent decomposition?
A5: Store this compound in tightly sealed PTFE or PFA containers in a cool, dry, and well-ventilated area away from incompatible substances.[2] It is highly sensitive to moisture and air, so maintaining an inert atmosphere (e.g., under nitrogen or argon) is critical.[2]
Troubleshooting Guide
Issue 1: My reaction is producing unexpected side products or charring of the organic substrate.
-
Question: I'm observing a complex mixture of products and significant charring, which I suspect is due to the decomposition of my starting material. What could be the cause?
-
Answer: This is a common issue when working with superacids like HSbF₆, which can protonate and decompose nearly all organic compounds.[1] The problem likely stems from one of the following:
-
Excessive Temperature: The reaction temperature may be too high, leading to uncontrolled side reactions and decomposition. Ensure the reaction is adequately cooled, preferably below room temperature.
-
Reaction with Solvent: If you are not using a highly inert solvent like SO₂ClF or liquid SO₂, the acid may be reacting with your solvent.
-
Moisture Contamination: The presence of even trace amounts of water can lead to violent reactions and promote the decomposition of your substrate.[1] Ensure all glassware and reagents are scrupulously dried and the reaction is performed under a dry, inert atmosphere.
-
Issue 2: I notice the formation of a white solid and/or fuming in my reaction vessel.
-
Question: During my reaction, a white solid is precipitating, and I can see fumes. What is happening?
-
Answer: This is a strong indication that the this compound is decomposing. The fumes are likely hydrogen fluoride (HF) gas being generated.[1] The white solid could be a result of the reaction of decomposition products with your reagents or impurities.
-
Immediate Action: Ensure the reaction is being conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Troubleshooting Steps:
-
Check Temperature: Immediately check and lower the reaction temperature.
-
Verify Inert Atmosphere: Ensure your inert gas supply is functioning correctly and that there are no leaks in your apparatus.
-
Purity of Acid: If you are using an older bottle of HSbF₆ or one that has been opened multiple times, it may have absorbed moisture or started to decompose. Consider using a freshly opened or purified batch. Commercially available this compound is often purified by triple-distillation to ensure high purity.
-
-
Issue 3: My reaction is not proceeding, or the yield is very low.
-
Question: My substrate is not being protonated as expected, leading to a failed reaction or very low yields. What could be the issue?
-
Answer: While HSbF₆ is an extremely strong acid, its effectiveness can be compromised.
-
Acid Decomposition: The acid may have decomposed in storage or during the reaction setup, reducing its effective concentration.
-
Impurities: The presence of basic impurities in your reagents or solvent can neutralize the superacid. Ensure all components of your reaction are of the highest possible purity.
-
Insufficient Mixing: In some cases, especially at very low temperatures, poor mixing can lead to localized areas of low acid concentration. Ensure efficient stirring throughout the reaction.
-
Data on this compound Stability
| Parameter | Value/Condition | Notes | Citation |
| Decomposition Temperature | ~40°C (104°F) | Onset of thermal decomposition, generating HF and SbF₅. | [1] |
| Incompatible Substances | Water, Alcohols, Bases, Glass, Metals | Reacts violently with water. Corrodes most materials. | [1] |
| Compatible Solvents | Sulfuryl chloride fluoride (SO₂ClF), Liquid Sulfur Dioxide (SO₂) | These solvents are highly inert to the superacid. | [1] |
| Compatible Container Materials | PTFE (Polytetrafluoroethylene), PFA (Perfluoroalkoxy alkanes) | Essential for both storage and as reaction vessels. | [1] |
| Storage Conditions | Cool, dry, well-ventilated area under an inert atmosphere. | Highly sensitive to moisture and air. | [2] |
Detailed Experimental Protocol: General Procedure for a Reaction Using this compound
This protocol provides a general workflow for conducting a reaction with HSbF₆ while minimizing the risk of its decomposition. Warning: This procedure should only be carried out by trained personnel in a specialized laboratory equipped to handle superacids.
1. Preparation of the Reaction Apparatus:
-
All glassware (if absolutely necessary for transfer and quickly removed) and reaction vessels (PTFE or PFA) must be oven-dried for at least 12 hours at >120°C and then cooled in a desiccator under vacuum.
-
Assemble the reaction apparatus, including a mechanical stirrer (with a PTFE-coated shaft and paddle), a thermocouple for internal temperature monitoring, a gas inlet for an inert atmosphere (argon or nitrogen), and a pressure-equalizing dropping funnel, while flushing with a dry, inert gas.
-
The reaction should be conducted in an efficient fume hood.
2. Reagent and Solvent Preparation:
-
Use only freshly opened bottles of high-purity, triple-distilled this compound.
-
The chosen inert solvent (e.g., SO₂ClF) should be dried over a suitable drying agent and freshly distilled under an inert atmosphere before use.
-
The organic substrate and any other reagents must be rigorously dried and purified.
3. Reaction Setup and Execution:
-
Cool the reaction vessel to the desired temperature (typically between -78°C and 0°C) using an appropriate cooling bath (e.g., dry ice/acetone or a cryocooler).
-
Under a positive pressure of inert gas, transfer the dried solvent to the reaction vessel via cannula.
-
Add the organic substrate to the cooled solvent.
-
Slowly, add the this compound dropwise to the stirred solution via the dropping funnel. Monitor the internal temperature closely to ensure it does not rise significantly. A sudden exotherm can indicate the onset of decomposition.
-
Maintain the reaction at the desired low temperature for the required duration, ensuring continuous stirring and a positive pressure of inert gas.
4. Reaction Quenching and Work-up:
-
Quenching a superacid reaction is highly hazardous and must be done with extreme caution. The reaction mixture should be slowly transferred via cannula to a vigorously stirred, pre-cooled slurry of a weak base (e.g., sodium bicarbonate) in a suitable solvent. This should be done behind a blast shield.
-
Once the acid is neutralized, the organic products can be extracted using standard procedures.
Visual Guides
Caption: A step-by-step workflow for safely conducting reactions with HSbF₆.
Caption: A decision tree for troubleshooting common issues related to HSbF₆ decomposition.
References
Managing side reactions in Hexafluoroantimonic acid catalysis
Welcome to the technical support center for Hexafluoroantimonic acid (HSbF₆) catalysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent superacid. Find answers to frequently asked questions and troubleshoot common side reactions to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a superacid?
This compound (HSbF₆) is the strongest known superacid, formed by mixing hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅).[1][2][3][4][5] Its extreme acidity, which can be over a trillion times that of 100% sulfuric acid, stems from the formation of the extremely stable hexafluoroantimonate anion (SbF₆⁻).[6] This stability makes the corresponding proton, solvated by HF molecules (e.g., H₂F⁺), exceptionally reactive and capable of protonating nearly all organic compounds, including weak bases like hydrocarbons.[2][4]
Q2: What materials and solvents are compatible with this compound?
Due to its extreme corrosiveness, handling HSbF₆ requires specialized materials.[1][3][7] Glassware is rapidly attacked and should never be used.[2]
-
Compatible Materials: Containers and reaction vessels must be made of perfluoroalkoxy alkanes (PFA) or polytetrafluoroethylene (PTFE, Teflon).[2][7]
-
Compatible Solvents: The high reactivity of HSbF₆ limits solvent choices. Suitable inert solvents include sulfur dioxide (SO₂) and sulfuryl chloride fluoride (SO₂ClF).[2] Some chlorofluorocarbons have also been used.[2]
Q3: What are the primary safety precautions for handling this compound?
Handling HSbF₆ presents significant safety risks due to its extreme corrosivity (B1173158) and toxicity.[1][7][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): A comprehensive PPE setup is essential, including chemical-resistant gloves, fire/flame-resistant and impervious clothing, tightly fitting safety goggles, a face shield, and respiratory protection.[7][9][10]
-
Handling Environment: All work must be conducted in a well-ventilated area, such as a chemical fume hood.[9][10][11] An emergency shower and eyewash station must be immediately accessible.[7]
-
Storage: Store in tightly-closed, properly labeled containers made of compatible materials (e.g., PTFE) in a cool, dry, and well-ventilated area away from incompatible substances.[7][11]
-
Spill Management: In case of a spill, the area should be evacuated. Only trained personnel with appropriate PPE should manage the cleanup.[7]
Q4: How can I monitor the progress of a reaction catalyzed by HSbF₆?
Monitoring superacid-catalyzed reactions can be challenging. Techniques that allow for real-time analysis without quenching the reaction are preferred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-invasive tool for monitoring reaction kinetics and identifying intermediates.[12][13] Given the acidic medium, specialized NMR tubes and acquisition parameters may be necessary.
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be adapted to monitor catalytic intermediates in real-time.[12]
-
Spectroscopic Analysis: Other spectroscopic methods can be employed, though they may require specialized cells or probes compatible with the corrosive environment.[1][3]
Troubleshooting Guide: Managing Side Reactions
The extreme reactivity of HSbF₆ often leads to undesired side reactions, reducing yield and complicating purification.[1][3][14] This guide addresses the most common issues.
Problem 1: My reaction mixture is rapidly turning into a thick, viscous polymer.
Cause: Uncontrolled cationic polymerization is a frequent side reaction in superacid catalysis, especially with substrates containing double bonds or other nucleophilic groups.[1][14][15] The high concentration of reactive carbocations initiated by HSbF₆ can lead to rapid chain propagation.[2]
Solutions:
-
Reduce Temperature: Lowering the reaction temperature can significantly decrease the rate of polymerization more than the desired reaction, improving selectivity.
-
Control Substrate Addition: Add the substrate slowly to a solution of the catalyst to maintain a low substrate concentration, disfavoring intermolecular polymerization.
-
Use an Inhibitor: For some polymerization processes, specific inhibitors can be added to stop the runaway reaction.[16]
-
Optimize Catalyst Loading: Use the minimum effective concentration of HSbF₆, as excessive acidity can accelerate polymerization.
Problem 2: My starting material is being consumed, but the yield of the desired product is low, with many unidentifiable byproducts.
Cause: The substrate may be undergoing decomposition or rearrangement. The superacidic environment can protonate nearly any organic compound, leading to the formation of unstable carbocations that can fragment, rearrange, or undergo dehydrogenation or dehydration.[1][2]
Solutions:
-
Lower Reaction Temperature: As with polymerization, reducing the temperature can limit the extent of decomposition and rearrangement pathways.
-
Shorten Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further degradation of the product.
-
Protect Sensitive Functional Groups: If the substrate contains functional groups sensitive to extreme acidity, consider using a protecting group strategy.
Problem 3: I am working with a carboxylic acid-containing substrate and observing gas evolution and a lower molecular weight product.
Cause: This is likely due to protodecarboxylation. Superacids can protonate the carboxylic acid group, facilitating the loss of carbon dioxide (CO₂) to form a carbocation, which is then quenched. While sometimes a desired reaction, it is a common side reaction if the carboxylic acid moiety is meant to remain intact. Malonic acid derivatives are particularly susceptible to decarboxylation in acidic conditions.[17]
Solutions:
-
Modify the Substrate: If possible, convert the carboxylic acid to a more stable functional group (e.g., an ester) before catalysis, and deprotect it afterward.
-
Control Acidity: Use a less acidic catalyst system if the reaction allows, or use a solid superacid which can sometimes offer better selectivity.[18][19]
-
Temperature Management: Perform the reaction at the lowest possible temperature to minimize the rate of decarboxylation.
Below is a troubleshooting workflow to help diagnose and resolve common issues.
Caption: Troubleshooting decision tree for HSbF₆ catalysis.
Data Presentation
Table 1: Material and Solvent Compatibility
This table summarizes compatible and incompatible materials for handling this compound. Using incompatible materials can lead to equipment failure, sample contamination, and dangerous reactions.
| Category | Compatible | Incompatible & Hazardous | Rationale for Incompatibility |
| Reaction Vessels | PTFE, PFA[2][7] | Glass, Metals, Most Plastics | Rapidly corrodes and reacts with silica (B1680970) and metal oxides.[2] |
| Solvents | SO₂ClF, liquid SO₂[2] | Water, Alcohols, Ethers, Ketones, DMSO | Reacts violently and exothermically with water and protic or basic organic solvents.[2] |
| Atmosphere | Inert (Nitrogen, Argon) | Air (Moisture) | HSbF₆ is extremely sensitive to moisture, which deactivates the catalyst. |
Table 2: Effect of Temperature on a Generic Alkylation Reaction
This table presents hypothetical data illustrating how temperature can influence product yield versus the formation of polymeric byproducts in a typical HSbF₆-catalyzed alkylation of an alkene.
| Reaction Temperature (°C) | Desired Product Yield (%) | Polymeric Byproduct (%) | Observations |
| -78 | 15 | < 1 | Reaction is very slow, low conversion of starting material. |
| -40 | 75 | 5 | Good balance of reaction rate and selectivity. |
| 0 | 85 | 15 | Higher yield but noticeable increase in polymerization. |
| 25 | 60 | 40 | Reaction is fast, but polymerization becomes the dominant pathway. |
Experimental Protocols
Protocol 1: General Procedure for an HSbF₆-Catalyzed Reaction Under Inert Atmosphere
This protocol outlines the fundamental steps for safely setting up a reaction using HSbF₆.
-
Glassware and Equipment Preparation:
-
CRITICAL: Do NOT use glass reaction vessels. Use a reaction vessel made of PFA or PTFE.
-
Ensure all auxiliary equipment (e.g., cannulas, stir bars) are made of compatible materials.
-
Thoroughly dry all equipment in an oven and cool under a stream of dry nitrogen or argon.
-
-
Reagent Preparation:
-
Reaction Setup and Execution:
-
Assemble the reaction apparatus under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Add the anhydrous solvent to the reaction vessel.
-
Cool the vessel to the desired starting temperature (e.g., -78 °C).
-
Slowly add the this compound catalyst via a compatible syringe or cannula.
-
Begin dropwise addition of the substrate solution to the cooled catalyst solution with vigorous stirring.
-
Maintain the inert atmosphere and temperature throughout the reaction.
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete (as determined by pre-established monitoring techniques), quench it carefully.
-
A common method is to slowly pour the reaction mixture into a vigorously stirred, cold slurry of a weak base (e.g., sodium bicarbonate) in a suitable solvent. CAUTION: This is a highly exothermic process and must be done slowly and with extreme care behind a blast shield.
-
Proceed with standard extraction, washing, and purification procedures.
-
The following diagram illustrates the general workflow for this protocol.
Caption: A stepwise workflow for HSbF₆-catalyzed reactions.
Protocol 2: Monitoring a Reaction via In-Situ NMR
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of the substrate in a compatible, deuterated solvent if available. If not, a reaction can be run neat or in a non-deuterated solvent using an external lock.
-
Use an NMR tube rated for pressure and temperature changes, ideally made of a resistant polymer.
-
-
Initial Spectrum:
-
Acquire a spectrum of the starting material before adding the catalyst to serve as a baseline (t=0).
-
-
Reaction Initiation:
-
Cool the NMR tube containing the substrate solution in a cold bath.
-
Carefully add the required amount of HSbF₆.
-
Quickly mix and place the NMR tube into the pre-cooled spectrometer.
-
-
Data Acquisition:
-
Begin acquiring spectra at regular time intervals.[13] Automated acquisition is highly recommended.
-
Monitor the disappearance of starting material peaks and the appearance of product peaks to determine reaction kinetics and completion.
-
-
Data Analysis:
-
Integrate the relevant peaks to calculate the relative concentrations of reactants and products over time. Be aware that sample inhomogeneity can distort lineshapes, potentially requiring advanced analysis methods.[13]
-
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. How to Implement Safety Measures for Fluoroantimonic Acid? [eureka.patsnap.com]
- 8. This compound | CAS#:16950-06-4 | Chemsrc [chemsrc.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eureka.patsnap.com [eureka.patsnap.com]
- 15. eureka.patsnap.com [eureka.patsnap.com]
- 16. icheme.org [icheme.org]
- 17. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. eureka.patsnap.com [eureka.patsnap.com]
Technical Support Center: Improving Selectivity in Hexafluoroantimonic Acid-Catalyzed Isomerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during hexafluoroantimonic acid-catalyzed isomerization experiments. Given the highly reactive and hazardous nature of this compound (HSbF₆), all experimental work should be conducted with extreme caution, adhering to strict safety protocols.
Safety First: Handling this compound
This compound is a superacid and is extremely corrosive, toxic, and reacts violently with water.[1][2] Proper personal protective equipment (PPE) is mandatory.
Essential PPE and Handling Precautions:
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton) should be worn.
-
Eye Protection: Tightly fitting safety goggles and a face shield are essential.[3]
-
Lab Coat: A flame-resistant and acid-resistant lab coat is required.[3]
-
Respiratory Protection: In case of inadequate ventilation, a full-face respirator with an appropriate acid gas cartridge may be necessary.[3]
-
-
Materials: Use only compatible materials for storage and reaction vessels, such as PTFE (Teflon) or PFA.[2] Glassware will be etched by the acid.[2]
-
Quenching: Reactions must be quenched carefully. See the "Experimental Protocols" section for more details.
-
Spill Management: Have appropriate spill containment and neutralization materials readily available. In case of a spill, evacuate the area and only allow trained personnel with proper PPE to handle the cleanup.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound-catalyzed isomerization reactions.
Q1: My reaction is producing a low yield of the desired isomer and a significant amount of starting material remains. What are the potential causes and solutions?
A1: Low conversion can be attributed to several factors:
-
Insufficient Catalyst Activity: The catalytic activity of this compound can be diminished by trace amounts of water. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Low Reaction Temperature: Carbocation formation and rearrangement are often temperature-dependent. A modest increase in reaction temperature may improve the rate of isomerization. However, be cautious as higher temperatures can also promote side reactions.[4]
-
Inadequate Mixing: In biphasic reactions (e.g., a hydrocarbon in liquid HSbF₆), vigorous stirring is crucial to ensure sufficient contact between the substrate and the catalyst.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Inactive Catalyst | Ensure rigorous exclusion of moisture. Use freshly opened or properly stored HSbF₆. |
| Low Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. | |
| Poor Mixing | Increase the stirring rate to improve mass transport between phases. |
Q2: I am observing a significant amount of fragmentation and cracking products. How can I improve the selectivity towards isomerization?
A2: The extreme acidity of HSbF₆ can lead to the formation of highly unstable carbocations that readily undergo β-scission (cracking).
-
Reaction Temperature: High temperatures favor cracking over isomerization. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.
-
Catalyst Concentration: A lower concentration of the superacid may reduce the extent of side reactions. Consider diluting the this compound with a suitable inert solvent like anhydrous hydrogen fluoride (B91410) (HF) or sulfuryl chloride fluoride (SO₂ClF).[2][4]
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Cracking/Fragmentation | High Temperature | Decrease the reaction temperature. Perform a temperature screening study to find the optimal balance between conversion and selectivity. |
| High Catalyst Concentration | Dilute the this compound with an appropriate inert solvent.[2][4] |
Q3: My reaction mixture is turning dark, and I am isolating polymeric byproducts. What is causing this, and how can I prevent it?
A3: Polymerization is a common side reaction in superacid catalysis, arising from the intermolecular reaction of carbocation intermediates.
-
Substrate Concentration: High concentrations of the starting material can favor intermolecular reactions leading to oligomerization and polymerization.[5]
-
Reaction Time: Extended reaction times can increase the likelihood of side reactions.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Polymerization | High Substrate Concentration | Reduce the initial concentration of the substrate. Consider adding the substrate slowly to the catalyst mixture to maintain a low instantaneous concentration. |
| Long Reaction Time | Monitor the reaction closely and quench it as soon as the desired level of conversion is reached. |
Data Presentation: Isomerization of n-Hexane
The following table, adapted from a US patent, shows the product distribution for the isomerization of n-hexane using a this compound catalyst. This serves as an example of the type of data that should be collected to evaluate reaction selectivity.
| Component | Composition (mol %) |
| 2,2-Dimethylbutane | 24.5 |
| 2,3-Dimethylbutane | 10.0 |
| 2-Methylpentane | 44.0 |
| 3-Methylpentane | 21.5 |
| Reaction Conditions: n-hexane isomerized with HSbF₆ diluted with liquid HF.[4] |
Experimental Protocols
Note: These are generalized protocols and must be adapted for specific substrates and reaction scales. A thorough risk assessment must be conducted before any experiment.
General Protocol for Alkane Isomerization:
-
Catalyst Preparation: In a fume hood, prepare the this compound solution in a PTFE flask under an inert atmosphere. If dilution is required, cautiously add the HSbF₆ to the anhydrous solvent (e.g., liquid HF or SO₂ClF).[2][4]
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., using an ice bath or cryocooler).
-
Substrate Addition: Slowly add the dry alkane substrate to the vigorously stirred catalyst solution.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (if a safe sampling method is available), quenching them, and analyzing by GC-MS.
-
Quenching: EXTREME CAUTION IS REQUIRED. Slowly and carefully pour the reaction mixture onto crushed ice or a cold, saturated aqueous solution of sodium bicarbonate with vigorous stirring in a large beaker to dissipate the heat and neutralize the acid. This should be done in a fume hood, behind a blast shield.
-
Workup:
-
Separate the organic and aqueous layers using a separatory funnel made of a compatible material (e.g., PFA).
-
Wash the organic layer with additional portions of saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the product by distillation or preparative gas chromatography.
-
Characterize the product mixture by GC-MS and NMR to determine the isomer distribution.
-
GC-MS Analysis of Branched Alkanes:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is typically used for hydrocarbon analysis.
-
Injection: Use a split injection to avoid overloading the column.
-
Oven Program: A temperature program is necessary to separate isomers with close boiling points. An example program might be: 40 °C for 5 minutes, then ramp to 250 °C at 5 °C/min.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Branched alkanes often show characteristic fragmentation patterns, but the molecular ion may be weak or absent.[1]
Visualizations
Signaling Pathway: Carbocation Rearrangement Mechanism
Caption: General mechanism of alkane isomerization via carbocation rearrangement.
Experimental Workflow: HSbF₆-Catalyzed Isomerization
References
- 1. Advanced GC-MS Blog Journal: Hydrocarbon Isomers - Why Aren't They Analyzed [blog.avivanalytical.com]
- 2. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]
- 3. Fluoroantimonic acid - Safety Data Sheet [chemicalbook.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in Hexafluoroantimonic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and characterize byproducts in reactions involving the superacid, hexafluoroantimonic acid (HSbF₆). Due to its extreme reactivity, careful experimental design and analysis are crucial for obtaining desired products and understanding reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: this compound is a powerful protonating agent that can initiate a variety of reactions, often leading to complex product mixtures. The types of byproducts are highly dependent on the substrate. Common byproduct classes include:
-
Isomerization products: Carbocation intermediates formed by protonation can undergo rearrangements (hydride and alkyl shifts) to form more stable carbocations, leading to skeletal isomers of the desired product.[1][2][3][4]
-
Alkylation products: Carbocations can react with other organic molecules in the reaction mixture (including the starting material or solvent) to form higher molecular weight byproducts.
-
Elimination products: Protonated substrates, particularly alcohols, can undergo dehydration to form alkenes.
-
Cleavage products: Ethers are susceptible to cleavage by strong acids, yielding alcohols and alkyl halides (if a halide source is present).[5][6][7][8]
-
Oligomerization/Polymerization products: Under certain conditions, especially with unsaturated substrates like alkenes, extensive polymerization can occur.[9][10][11][12][13]
-
Dehydrogenation products: In some reactions with hydrocarbons, dehydrogenation can occur, leading to the formation of unsaturated compounds and H₂.[14]
Q2: My reaction with an alcohol in this compound is producing a complex mixture of alkenes. How can I control this?
A2: The formation of alkenes is a common issue when reacting alcohols with superacids, as the initial protonation of the hydroxyl group creates a good leaving group (H₂O), facilitating elimination reactions.[11][15][16] To minimize alkene formation, consider the following:
-
Lowering the reaction temperature: Dehydration reactions are often favored at higher temperatures. Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly reduce the rate of elimination.[2]
-
Controlling the reaction time: Shorter reaction times can help to minimize the extent of side reactions, including elimination.
-
Using a less concentrated acid solution: While reducing the acid strength might also slow down your desired reaction, it can disproportionately affect the rate of side reactions.
-
Trapping the carbocation: Introduce a nucleophile that can trap the carbocation intermediate before it has a chance to eliminate a proton.[3][17]
Q3: I am observing unexpected rearranged isomers in my hydrocarbon reaction. What is causing this and how can I minimize it?
A3: The formation of rearranged isomers is a hallmark of reactions proceeding through carbocation intermediates in superacidic media.[18][19][20][21] The extreme acidity of this compound readily generates carbocations, which will rearrange to more stable isomers if possible. To influence the product distribution:
-
Temperature control: Lower temperatures can sometimes kinetically favor the formation of the unrearranged product.
-
Choice of precursor: Starting with a hydrocarbon that directly forms a stable tertiary carbocation can reduce the driving force for rearrangement.
-
Understanding carbocation stability: The propensity for rearrangement is dictated by the relative stability of the possible carbocation intermediates (tertiary > secondary > primary). Predict the likely rearrangement pathways to anticipate the major isomeric byproducts.[19][20]
Q4: How can I safely handle and quench reactions involving this compound before analysis?
A4: EXTREME CAUTION IS REQUIRED. this compound is dangerously corrosive and reacts violently with water.
-
Handling: Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Use only compatible materials for reaction vessels and handling equipment (e.g., Teflon, PFA).
-
Quenching: Reactions must be quenched with extreme care, typically at low temperatures. A common method is to slowly add the cold reaction mixture to a rapidly stirred, cold slurry of a weak base (e.g., sodium bicarbonate) in an inert solvent. Never add water directly to the concentrated acid. This process should be done slowly and behind a blast shield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product, significant amount of high molecular weight residue. | Oligomerization or polymerization of the starting material or product. | - Lower the reaction temperature. - Reduce the reaction time. - Use a higher dilution of the substrate. - In the case of alkenes, consider a different catalyst system if possible.[9][11][13] |
| Formation of multiple isomers of the target molecule. | Carbocation rearrangements are occurring. | - Optimize the reaction temperature; lower temperatures may favor the kinetic product. - Choose a starting material that will form a more stable initial carbocation to minimize the driving force for rearrangement.[18][19][21] |
| Unexpected ether cleavage products. | The ether substrate is being cleaved by the superacid. This can proceed via SN1 or SN2 mechanisms depending on the ether's structure. | - If possible, use a protecting group that is stable to superacidic conditions. - Lowering the reaction temperature may slow the rate of cleavage. - Be aware that tertiary ethers are particularly susceptible to cleavage via an SN1 mechanism.[5][6][7][8][22] |
| Formation of dark-colored, intractable materials. | Charring or decomposition of the organic substrate due to the extreme acidity. | - Use a lower reaction temperature. - Decrease the reaction time. - Ensure the substrate is added slowly to the acid to control the initial exotherm. |
| Difficulty in reproducing results. | Traces of water in the reagents or solvent can significantly alter the acidity and reactivity of the system. | - Use rigorously dried solvents and reagents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Representative Byproducts in this compound Reactions
| Substrate Class | Example Substrate | Expected Primary Reaction | Common Byproducts | Probable Mechanism of Byproduct Formation |
| Alkanes | Isobutane | Isomerization/Alkylation | n-Butane, Propane, Methane, Trimethylpentanes, Dimethylhexanes | Carbocation formation followed by rearrangement, β-scission (cracking), and intermolecular reactions.[1][2][3][4] |
| Alcohols | Ethanol | Protonation | Diethyl ether, Ethylene, Oligomers | Dehydration, intermolecular condensation.[14][16][23][24] |
| Ethers | Diethyl Ether | Protonation/Cleavage | Ethanol, Ethyl Halide (if halide is present) | SN2-type cleavage of the protonated ether.[5][6][7][8][25] |
| Alkenes | Ethylene | Protonation/Oligomerization | Linear α-olefins, Branched oligomers, Polyethylene | Carbocation-initiated polymerization and isomerization.[9][10][11][12][13] |
Experimental Protocols
1. Protocol for Low-Temperature NMR Analysis of Reaction Intermediates
This protocol is for the in-situ analysis of carbocations and other reactive intermediates.
-
Sample Preparation:
-
Use a high-quality NMR tube designed for low-temperature work (e.g., Norell or Wilmad).
-
In a glovebox or under an inert atmosphere, prepare a solution of the substrate in a suitable deuterated solvent that is inert to superacids and has a low freezing point (e.g., SO₂ClF, CD₂Cl₂).
-
Cool the NMR tube containing the substrate solution to the desired low temperature (e.g., -78 °C) in a cooling bath.
-
Slowly and carefully add a pre-cooled solution of this compound in the same deuterated solvent to the NMR tube.
-
Quickly cap the tube and carefully mix the contents by gentle inversion while keeping it cold.
-
-
NMR Acquisition:
-
Pre-cool the NMR spectrometer probe to the desired temperature.
-
Quickly transfer the cold NMR tube to the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra. Be aware that carbocationic carbons will appear significantly downfield.
-
Utilize techniques like ¹⁹F NMR to characterize the counterion and assess the state of the superacid.
-
2. Protocol for GC-MS Analysis of Quenched Reaction Mixtures
This protocol is for analyzing the stable byproducts after the reaction is complete.
-
Reaction Quenching:
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Prepare a vigorously stirred, cold (-78 °C) slurry of a weak base (e.g., sodium bicarbonate or sodium carbonate) in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Slowly and dropwise, add the cold reaction mixture to the basic slurry. Monitor for any signs of a vigorous reaction.
-
Allow the quenched mixture to slowly warm to room temperature.
-
-
Sample Preparation for GC-MS:
-
Filter the quenched mixture to remove inorganic salts.
-
Wash the organic phase with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Carefully concentrate the organic solution under reduced pressure. Do not heat the sample excessively , as some byproducts may be volatile or thermally labile.
-
Dissolve the residue in a suitable solvent for GC-MS analysis (e.g., hexane (B92381) or dichloromethane).
-
-
GC-MS Analysis:
-
Use a standard non-polar or medium-polarity capillary column suitable for hydrocarbon analysis.
-
Develop a temperature program that allows for the separation of a wide range of volatile products.
-
Identify byproducts by comparing their mass spectra to library databases (e.g., NIST) and by interpreting their fragmentation patterns.[12][26][27][28][29]
-
Mandatory Visualizations
Caption: Experimental workflow for byproduct analysis in this compound reactions.
Caption: Logical relationships in byproduct formation from carbocation intermediates.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What will happen when diethyl ether is treated with class 12 chemistry CBSE [vedantu.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Ethylene oligomerization into linear olefins over cobalt oxide on carbon catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]
- 18. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. REARRANGEMENT OF CARBOCATIONS DERIVED FROM ALCOHOLS | Innovative Development in Educational Activities [openidea.uz]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. quora.com [quora.com]
- 26. researchgate.net [researchgate.net]
- 27. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 28. Gas chromatography-mass spectrometry (GC-MS) characterization of volatile compounds in quality vinegars with protected european geographical indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. GC/MS Analysis of formic acid from hydrothermal reaction - Chromatography Forum [chromforum.org]
Navigating the Challenges of Hexafluoroantimonic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the significant challenges associated with handling the highly corrosive superacid, Hexafluoroantimonic acid (HSbF₆). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the safety of personnel and the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Personal Protective Equipment (PPE)
-
Question: What is the minimum required PPE for handling this compound?
-
Answer: Due to its extreme corrosivity (B1173158) and toxicity, a comprehensive PPE ensemble is mandatory. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards, in conjunction with a full-face shield (minimum 8-inch).[1][2]
-
Skin Protection: A fire/flame resistant and impervious lab coat or suit.[1] Chemical-resistant gloves are essential; however, as this compound can dissolve most standard glove materials, specialized gloves must be used.[3] Always inspect gloves for any signs of degradation before use and employ proper removal techniques to avoid skin contact.[2]
-
Respiratory Protection: All handling must be done in a well-ventilated area, preferably within a certified fume hood.[4][5] If exposure limits are exceeded or if there is any irritation, a full-face respirator with appropriate cartridges is necessary.[1][5]
-
Footwear: Closed-toe, chemical-resistant footwear is required.
-
-
-
Troubleshooting: My skin came into contact with a diluted solution of this compound. What should I do?
-
Immediate Action:
-
2. Materials and Storage
-
Question: What materials are compatible with this compound for storage and handling?
-
Answer: this compound is extremely reactive and will corrode most common laboratory materials, including glass.[3] The only suitable materials for storage and handling are specific fluoropolymers.
-
-
Question: What are the proper storage conditions for this compound?
-
Answer: Proper storage is critical to maintain the stability and safety of the acid.
-
Store in a tightly-closed, compatible container (PTFE or PFA-lined).[4][6]
-
The storage area must be cool, dry, and well-ventilated.[4][8]
-
Store away from incompatible materials, particularly water and moisture, as it reacts violently.[8]
-
The storage location should be a locked, designated area accessible only to authorized personnel.
-
-
-
Troubleshooting: I noticed fumes escaping from a stored container of this compound. What should I do?
-
Immediate Action:
-
Do not approach the container without appropriate PPE, including respiratory protection.
-
Ensure the area is well-ventilated. If it is safe to do so, move the container to a fume hood.
-
Carefully check that the container is properly sealed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
-
If the container is compromised, a spill procedure should be initiated.
-
-
3. Spill Management
-
Question: What is the correct procedure for cleaning up a small spill of this compound in a fume hood?
-
Answer: A spill of this compound is a serious incident that requires immediate and careful attention.
-
Evacuate: Alert all personnel in the immediate area and evacuate non-essential personnel.[1][5]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
PPE: Don the appropriate PPE, including a full-face respirator.
-
Contain: Prevent the spill from spreading by using an inert absorbent material. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously neutralize the spill. Do not use sodium bicarbonate or similar products for hydrofluoric acid-based spills. Use a specialized neutralizer such as soda ash (sodium carbonate) or lime (calcium oxide).[9] Spread the neutralizer from the outer edges of the spill inwards.[9]
-
Absorb: Once neutralized, absorb the residue with an inert material like vermiculite (B1170534) or a spill pillow.[10]
-
Collect and Dispose: Place all contaminated materials (absorbent, PPE) into a designated, properly labeled hazardous waste container.[4][5]
-
Decontaminate: Thoroughly clean the spill area with a mild detergent solution and water.[9]
-
-
-
Troubleshooting: I have a large spill outside of a fume hood. What is the protocol?
-
Immediate Action:
-
Activate Emergency Alarm: Immediately activate the nearest fire alarm to evacuate the building.
-
Evacuate: Evacuate the area immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Notify Emergency Services: Contact your institution's emergency response team or local hazardous materials team. Provide them with the specific details of the chemical spill.
-
-
Data Presentation
Material Compatibility Summary
| Material | Compatibility with this compound |
| Polytetrafluoroethylene (PTFE/Teflon) | Excellent (Recommended for storage and handling) [3][6] |
| Perfluoroalkoxy alkane (PFA) | Excellent (Recommended for storage and handling) [3][6] |
| Glass | Not Compatible (Reacts and dissolves) [3] |
| Metals | Not Compatible (Highly corrosive to most metals) [3] |
| Plastics (General) | Not Compatible (Degrades most plastics) [8] |
| Cellulose-based materials (Paper, Wood) | Not Compatible (Violent reaction, dehydration) [3] |
Experimental Protocols
Protocol: Safe Handling and Dispensing of this compound
-
Preparation:
-
Ensure a certified and tested fume hood is available and operational.
-
Clear the fume hood of all unnecessary equipment and materials.
-
Have an emergency shower and eyewash station readily accessible and tested.[4]
-
Prepare all necessary PPE and ensure it is in good condition.
-
Have spill cleanup materials (specialized neutralizer, inert absorbent) readily available.
-
-
Procedure:
-
Don all required PPE before entering the designated handling area.
-
Place the this compound container in a secondary containment vessel within the fume hood.
-
Slowly and carefully open the container, pointing the opening away from you.
-
Use compatible dispensing equipment (e.g., PTFE pipettes or syringes) to transfer the acid.
-
Dispense the acid slowly and carefully to avoid splashing.
-
Tightly reseal the container immediately after use.[4]
-
-
Post-Handling:
-
Decontaminate any reusable equipment that came into contact with the acid according to your institution's approved procedures.
-
Properly dispose of any single-use items in a designated hazardous waste container.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[4]
-
Visualizations
Caption: A logical workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAS#:16950-06-4 | Chemsrc [chemsrc.com]
- 3. Fluoroantimonic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. eureka.patsnap.com [eureka.patsnap.com]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. enhs.uark.edu [enhs.uark.edu]
Optimizing reaction conditions for Hexafluoroantimonic acid catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing reaction conditions when using hexafluoroantimonic acid (HSbF₆) as a catalyst. Due to its extreme acidity and reactivity, careful consideration of reaction parameters and safety protocols is paramount. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or non-existent yields in reactions catalyzed by this compound are a common issue, often stemming from the catalyst's sensitivity and the reaction's highly energetic nature.
| Potential Cause | Recommended Action |
| Catalyst Inactivity due to Moisture | This compound reacts violently with water. Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and reagents. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Substrate Decomposition | The extreme acidity of HSbF₆ can lead to the degradation of sensitive substrates. Consider lowering the reaction temperature or using a less concentrated solution of the catalyst. A stepwise addition of the catalyst may also help control the reaction's exothermicity. |
| Insufficient Catalyst Loading | In some reactions, particularly those involving the formation of stable carbocation intermediates, a stoichiometric amount of the superacid may be required. Incrementally increase the catalyst loading while carefully monitoring the reaction progress and by-product formation. |
| Poor Substrate Activation | For weakly basic or sterically hindered substrates, higher temperatures or longer reaction times may be necessary. However, this must be balanced against the risk of decomposition. |
| Solvent Effects | The choice of solvent is critical. Use inert, non-coordinating solvents such as sulfuryl chloride fluoride (B91410) (SO₂ClF) or sulfur dioxide (SO₂). Chlorofluorocarbons have also been used. Protic or basic solvents will react with the catalyst. |
Issue 2: Formation of Multiple Products or Isomers
The high reactivity of carbocation intermediates generated by this compound can lead to a variety of side reactions, including rearrangements and polymerization.
| Potential Cause | Recommended Action |
| Carbocation Rearrangement | The initially formed carbocation may rearrange to a more stable isomer. Lowering the reaction temperature can sometimes disfavor rearrangement pathways. |
| Polymerization of Substrate or Product | Alkenes and other unsaturated compounds are particularly prone to polymerization in the presence of strong acids. Use a high substrate-to-catalyst ratio and consider adding the substrate slowly to a solution of the catalyst to maintain a low concentration of the reactive species. |
| Over-alkylation/Polyalkylation | In Friedel-Crafts type reactions, the alkylated product can be more reactive than the starting material, leading to multiple alkylations. Use a large excess of the aromatic substrate to favor mono-alkylation. |
| Non-selective Protonation | The superacid may protonate multiple sites on a complex molecule. Protecting sensitive functional groups may be necessary to direct the reaction to the desired site. |
Issue 3: Catalyst Deactivation and Regeneration
Catalyst deactivation can occur through several mechanisms, leading to a loss of catalytic activity over time.
| Potential Cause | Recommended Action |
| Coking/Fouling | Carbonaceous deposits (coke) can form on the catalyst, blocking active sites. This is particularly prevalent in hydrocarbon cracking and isomerization reactions. |
| Poisoning | Impurities in the feedstock, such as water, sulfur, or nitrogen compounds, can react with and neutralize the acid.[1] Feedstock pretreatment to remove these impurities is recommended. |
| Thermal Degradation | Heating this compound above 40 °C can cause it to decompose into hydrogen fluoride (HF) and antimony pentafluoride (SbF₅). Maintain strict temperature control. |
| Regeneration | For deactivation by coking, controlled oxidation by burning off the carbon deposits can regenerate the catalyst. For poisoning, if the poison is a volatile basic compound, it might be removed under vacuum. Regeneration of antimony-based superacids can also be attempted by washing with a suitable anhydrous solvent to remove soluble foulants. Leaching with acidic solutions may also be a possibility for recovering antimony from spent catalysts.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when working with this compound?
A1: this compound is extremely corrosive and toxic. Always work in a well-ventilated fume hood.[3][4][5] Personal protective equipment (PPE) is mandatory and includes:
-
Gloves: Chemical-resistant gloves (e.g., neoprene or butyl rubber).[5]
-
Eye Protection: Chemical splash goggles and a face shield.[3]
-
Body Protection: A chemical-resistant apron or lab coat. An emergency shower and eyewash station must be readily accessible.[3] A "buddy system" should be implemented; never work alone with superacids.[3]
Q2: What materials are compatible with this compound for reaction vessels and storage?
A2: Glass is readily attacked by this compound. All reaction vessels and storage containers must be made of compatible materials. Polytetrafluoroethylene (PTFE), commonly known as Teflon, or perfluoroalkoxy alkanes (PFA) are suitable materials for handling and storing this superacid.
Q3: How can I monitor the progress of a reaction catalyzed by this compound?
A3: Monitoring these reactions can be challenging due to the reactive nature of the medium.
-
NMR Spectroscopy: Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the formation and fate of carbocation intermediates in superacid solutions.[6] Special NMR tubes made of appropriate materials are required.
-
FTIR Spectroscopy: In-situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor changes in functional groups of the reactants and products.
-
Gas Chromatography (GC): For volatile products, GC can be used to analyze aliquots taken from the reaction mixture after careful quenching.
Q4: What is the typical mechanism for reactions catalyzed by this compound?
A4: this compound is a powerful proton donor. The general mechanism involves the protonation of the substrate to form a highly reactive carbocation intermediate. This carbocation can then undergo various reactions such as isomerization, alkylation, or polymerization.
References
- 1. Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Antimony Recovery from Industrial Residues—Emphasis on Leaching: A Review [mdpi.com]
- 3. concordia.ca [concordia.ca]
- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 5. scienceequip.com.au [scienceequip.com.au]
- 6. dalalinstitute.com [dalalinstitute.com]
Troubleshooting low yields in Hexafluoroantimonic acid-mediated synthesis
Welcome to the technical support center for troubleshooting low yields in syntheses utilizing hexafluoroantimonic acid (HSbF₆). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a much lower yield than expected. What are the most common reasons?
A1: Low yields in reactions mediated by this compound are frequently due to its extreme reactivity and sensitivity. The primary culprits include:
-
Moisture Contamination: this compound reacts violently with water. Trace amounts of moisture in your reactants, solvents, or glassware will deactivate the superacid, leading to a significant drop in catalytic activity.
-
Improper Temperature Control: These reactions are often highly exothermic. Poor temperature management can lead to side reactions, decomposition of starting materials or products, and a decrease in selectivity. This compound itself can decompose at elevated temperatures (around 40°C), releasing toxic hydrogen fluoride (B91410) (HF) gas.[1]
-
Substrate or Reagent Purity: Impurities in your starting materials or solvents can react with the superacid, consuming it and preventing it from participating in the desired reaction.
-
Inadequate Inert Atmosphere: Reactions involving this compound should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent contact with atmospheric moisture.
-
Side Reactions: Due to its immense strength, this compound can promote a variety of side reactions, such as polymerization, isomerization, or charring of organic substrates, which consume starting materials and complicate purification.
Q2: How can I be certain that my this compound is active?
A2: Visually, fresh, active this compound should be a colorless liquid.[1] Discoloration can indicate the presence of impurities or decomposition products. Due to its extreme corrosivity (B1173158) and reactivity, direct characterization is challenging. The most practical way to ensure activity is to use a fresh bottle from a reputable supplier, handle it under strictly anhydrous and inert conditions, and store it properly in a Teflon or PFA container.
Q3: What are the best practices for handling and storing this compound to maintain its activity?
A3: Proper handling and storage are critical. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. It should be stored in its original, tightly sealed container, which is typically made of PTFE (Teflon) or PFA, as it will react with glass.[1] Store in a cool, dry, and well-ventilated area away from incompatible materials, especially water and bases.
Troubleshooting Guide for Low Yields
This section provides a systematic approach to identifying and resolving common issues leading to low yields in your this compound-mediated synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | - Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. - Use freshly distilled, anhydrous solvents. - Use reactants that have been thoroughly dried and stored over a suitable drying agent. - Handle all materials under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Inactive Catalyst | - Use a new, unopened bottle of this compound. - If the acid is old or has been opened multiple times, its activity may be compromised. |
| Incorrect Reaction Temperature | - Carefully control the reaction temperature using a cryostat or an ice/salt bath for sub-ambient temperatures. - Add the this compound slowly and dropwise to the reaction mixture to manage the exotherm. |
| Substrate Incompatibility | - Substrates with functional groups that can be easily protonated or that are sensitive to strong acids may be unsuitable. - Consider protecting sensitive functional groups before introducing the superacid. |
Problem 2: Formation of Multiple Products and Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions (e.g., Polymerization, Isomerization) | - Lower the reaction temperature to increase selectivity. - Reduce the reaction time. - Decrease the concentration of the this compound catalyst. - Add the substrate to the acid catalyst solution slowly to maintain a low substrate concentration. |
| Substrate/Product Decomposition | - Use a lower reaction temperature. - Shorten the reaction time. - Ensure a rapid and efficient work-up procedure to neutralize the acid and isolate the product quickly. |
Data Presentation: Impact of Reaction Parameters on Yield
The following table provides illustrative data on how varying key reaction parameters can influence the yield of a hypothetical Friedel-Crafts alkylation of benzene (B151609) with tert-butyl chloride, catalyzed by this compound.
| Parameter | Condition | Illustrative Yield (%) | Observations |
| Temperature | -20°C | 85 | High selectivity, slower reaction rate. |
| 0°C | 92 | Optimal balance of rate and selectivity. | |
| 25°C | 70 | Increased side products and some charring. | |
| 40°C | 45 | Significant decomposition of product and catalyst.[1] | |
| Catalyst Loading (mol%) | 1 | 65 | Incomplete conversion. |
| 5 | 92 | Efficient conversion. | |
| 10 | 90 | No significant improvement, increased potential for side reactions. | |
| Reaction Time | 30 min | 75 | Incomplete reaction. |
| 2 hours | 92 | Reaction completion. | |
| 6 hours | 80 | Product degradation over extended time. | |
| Moisture Content | Anhydrous | 92 | High yield. |
| Trace H₂O | <10 | Catalyst deactivation. |
Experimental Protocols
Illustrative Protocol: this compound-Catalyzed Alkylation of Benzene
Disclaimer: This is an illustrative protocol based on general principles of superacid catalysis. All work with this compound must be performed by trained personnel in a specialized laboratory with appropriate safety measures in place.
Objective: To synthesize tert-butylbenzene (B1681246) via the Friedel-Crafts alkylation of benzene with tert-butyl chloride using this compound as a catalyst.
Materials:
-
This compound (HSbF₆)
-
Anhydrous benzene
-
tert-Butyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution, aq.)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Cool the flask to -20°C using a cryostat.
-
-
Reaction:
-
Charge the flask with anhydrous benzene (1.0 eq) dissolved in anhydrous DCM.
-
Slowly add this compound (0.05 eq) to the stirred solution, ensuring the temperature does not rise above -15°C.
-
Add a solution of tert-butyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel.
-
Add the tert-butyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20°C.
-
Stir the reaction mixture at -20°C for 2 hours. Monitor the reaction progress by TLC or GC if possible.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly and carefully adding the reaction mixture to a vigorously stirred, ice-cold saturated sodium bicarbonate solution. Caution: This is a highly exothermic neutralization reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to obtain pure tert-butylbenzene.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing low yields in this compound-mediated reactions.
Caption: Competing reaction pathways in a superacid-catalyzed synthesis.
References
Technical Support Center: Handling and Disposal of Hexafluoroantimonic Acid Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of hexafluoroantimonic acid (HSbF₆) waste. Given its nature as one of the strongest known superacids, extreme caution and adherence to strict safety protocols are mandatory.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a superacid, a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅).[1][2][3] It is the strongest known superacid and is extremely corrosive and reactive.[1][2] Its primary hazards are:
-
Fatal Toxicity: It is fatal if swallowed, inhaled, or in contact with skin.[4]
-
Severe Burns: It causes severe skin burns and catastrophic eye damage.[4]
-
High Reactivity: It reacts violently with many materials, including water. Never add water to superacids.[5]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[4]
Q2: What are the proper storage requirements for this compound?
A2: this compound must be stored in specialized containers made of materials resistant to its extreme corrosiveness, such as PTFE (Teflon) or PFA.[1][2][3] The storage area must be a cool, dry, and well-ventilated, dedicated, and locked cabinet.[1][2] It is crucial to store it away from incompatible materials and implement secondary containment measures to prevent spills.[1]
Q3: Can I pour neutralized this compound waste down the drain?
A3: No. Even after neutralization, the resulting solution contains fluoride ions and other potentially hazardous byproducts.[2] Waste containing heavy metals or other regulated toxic chemicals must be disposed of through a hazardous waste management program.[6][7] Furthermore, due to the extreme hazards, on-site neutralization is not recommended unless conducted by highly trained personnel with specialized equipment.[1][6][7] The standard and safest procedure is to dispose of all this compound waste, treated or untreated, through a certified hazardous waste disposal service.[5][8]
Troubleshooting Guides
Personal Protective Equipment (PPE)
Q4: What specific PPE is required when working with this compound?
A4: A comprehensive PPE ensemble is mandatory. Standard laboratory PPE is insufficient. The following table summarizes the required equipment.[1][9][10]
| Body Part | Required PPE | Material/Specification | Rationale |
| Hands | Chemical-resistant gloves | Butyl or nitrile rubber. Must be inspected prior to use.[9][10] | To prevent skin contact, which can be fatal.[10] |
| Body | Fire/flame resistant and impervious clothing | Laboratory coat is a minimum; a full chemical-resistant suit may be required depending on the procedure.[9][11] | To protect against splashes and skin exposure.[9] |
| Eyes/Face | Chemical splash-resistant safety goggles and a full-face shield | Goggles must be worn with the face shield; a face shield alone is not sufficient.[1][6][11] | To prevent severe eye damage from splashes.[10][11] |
| Respiratory | Respirator | A full-face respirator with an appropriate acid gas cartridge is recommended.[1][10] Use in a well-ventilated area or fume hood is mandatory.[6] | To prevent inhalation of fatal or corrosive fumes and vapors.[10] |
Hazard Identification
Q5: How do I identify the specific hazards on a chemical container?
A5: Hazards are communicated through the Globally Harmonized System (GHS). Look for the following pictograms and codes on the safety data sheet (SDS) and container.
| Pictogram | GHS Code | Hazard Description | Precautionary Statement (Example) |
| ☠️ | H300+H310+H330 | Fatal if swallowed, in contact with skin or if inhaled.[3][4] | P262: Do not get in eyes, on skin, or on clothing.[4] |
| corrosive | H314 | Causes severe skin burns and eye damage.[3][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| môi trường | H411 | Toxic to aquatic life with long lasting effects.[3][4] | P273: Avoid release to the environment.[4] |
Emergency and Spill Response
Q6: What is the immediate response to skin or eye contact?
A6: This is a medical emergency requiring immediate, specialized first aid.
-
Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected area with copious amounts of water, then apply a 2.5% calcium gluconate gel.[2] Seek immediate medical attention.
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[9][11] Immediately call a poison center or doctor.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[9]
Q7: How do I handle a small spill of this compound?
A7: A small spill (<500 mL) may be handled by trained personnel with proper PPE and spill kits.[12] If you are ever in doubt, treat it as a major spill.
-
Alert personnel in the immediate area.[13]
-
Don the appropriate PPE as detailed in the table above.[12]
-
Contain the spill by creating a dike around it with an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth).[12][14] Do not use combustible materials.
-
Carefully add the absorbent material to the spill, moving from the outside in.[14]
-
Collect the absorbed material using spark-proof tools and place it into a designated, compatible, and clearly labeled hazardous waste container (e.g., HDPE).[9][12][15]
-
Clean the affected area with soap and water, and collect this cleaning residue as hazardous waste as well.[12][13]
-
Contact your institution's Environmental Health & Safety (EHS) office to report the incident and arrange for waste disposal.[12]
Q8: What defines a major spill and what is the correct procedure?
A8: A major spill has one or more of the following characteristics: the spill quantity is large, it poses a fire or health threat, it has the potential to spread, or personnel are not trained or equipped to handle it.[13][14]
-
EVACUATE: Immediately evacuate the spill area. Alert others to evacuate.[1][13]
-
ISOLATE: If safe to do so, close doors to the affected area to contain vapors.[12][13]
-
CALL FOR HELP: Contact your institution's emergency response number and EHS office immediately.[13]
-
Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.[1]
Waste Disposal Protocols
Q9: What is the recommended procedure for disposing of this compound waste?
A9: The primary and most highly recommended method is to use a licensed hazardous waste management service.[5][15] All materials contaminated with the acid, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[5] Do not mix superacid waste with other chemical waste streams, especially aqueous waste.[5]
Experimental Protocol: Neutralization (For Expert Use Only)
WARNING: Neutralization of superacids is an extremely exothermic and dangerous process that can generate significant heat and toxic fumes.[1][2] This procedure should only be attempted by highly experienced personnel in a controlled environment with specialized equipment and emergency preparedness.[1] For most laboratory settings, direct disposal via a hazardous waste service is the safer and required option.[6]
Objective: To neutralize small quantities of this compound waste to a less reactive state prior to disposal by a professional service.
Materials:
-
Waste this compound
-
Large container made of compatible material (e.g., large polyethylene (B3416737) bucket) placed in an ice bath.[7][16]
-
Weak base neutralizing agent (e.g., sodium bicarbonate, soda ash) or a slurry of calcium hydroxide.[14][15][16] Strong bases like NaOH can cause a violent reaction.[16]
-
Calibrated pH meter or pH paper
-
Stirring equipment
-
Full PPE ensemble
Procedure:
-
Preparation: Perform the entire procedure in a chemical fume hood with the sash lowered as much as possible.[6][7] Ensure an emergency shower, eyewash station, and spill kit are immediately accessible.[1] Place the reaction container in a large secondary container or ice bath to manage heat generation.[6][16]
-
Dilution (Optional but Recommended): If deemed safe by an expert chemist, the acid can be very slowly added to a large volume of crushed ice to dilute and cool it simultaneously.[16] NEVER ADD WATER OR ICE TO THE ACID. [5]
-
Neutralization: Very slowly and incrementally, add small amounts of the neutralizing agent (e.g., sodium bicarbonate) to the acid solution while stirring continuously.[15] Be prepared for vigorous gas evolution (CO₂) and heat.[16]
-
Monitoring: Constantly monitor the temperature and the reaction rate. If the reaction becomes too vigorous, stop adding the base immediately. Monitor the pH of the solution.[7][14]
-
Completion: Continue adding the base until the pH of the solution is stabilized between 6.0 and 9.0.[6][7]
-
Waste Collection: The final neutralized solution must still be collected as hazardous waste. Transfer it to a clearly labeled, sealed container.[15] Due to the presence of antimony and fluoride, it cannot be disposed of via the sanitary sewer.[2][6]
-
Disposal: Contact your EHS office for pickup and disposal of the neutralized hazardous waste.[4]
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. eureka.patsnap.com [eureka.patsnap.com]
- 3. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. concordia.ca [concordia.ca]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. leelinework.com [leelinework.com]
- 11. aksci.com [aksci.com]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 16. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Unmasking Carbocation Formation: A Comparative Guide to Spectroscopic Confirmation with Hexafluoroantimonic Acid
For researchers, scientists, and drug development professionals, the definitive confirmation of carbocation formation is a critical step in understanding reaction mechanisms and designing novel synthetic pathways. Hexafluoroantimonic acid (HSbF₆), as one of the strongest superacids, provides an exceptional medium for generating and stabilizing these highly reactive intermediates. This guide offers a comparative analysis of four key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy—for the unequivocal identification of carbocations, using the tert-butyl cation as a model species.
This document provides a detailed comparison of the spectroscopic data obtained for the tert-butyl carbocation generated in a superacid medium. It also includes comprehensive experimental protocols for the preparation of the carbocation and the acquisition of spectroscopic data, alongside visual workflows to guide the experimental process.
Spectroscopic Data Comparison
The generation of a carbocation induces significant changes in the electronic and vibrational properties of a molecule, which are readily detectable by various spectroscopic techniques. The following table summarizes the key spectroscopic signatures for the tert-butyl carbocation, a well-characterized example, when formed in a superacid environment like this compound.
| Spectroscopic Method | Key Parameter | Precursor (tert-Butanol) | tert-Butyl Carbocation | Change upon Cation Formation |
| ¹³C NMR | Chemical Shift (δ) of C⁺ | ~70 ppm (C-OH) | ~330 ppm[1] | Significant Downfield Shift |
| Chemical Shift (δ) of CH₃ | ~31 ppm | ~47 ppm | Moderate Downfield Shift | |
| ¹H NMR | Chemical Shift (δ) of CH₃ | ~1.3 ppm | ~4.1 ppm | Significant Downfield Shift |
| Infrared (IR) | C-H Stretching (ν) | ~2970 cm⁻¹ | ~3130 cm⁻¹, ~2800-2500 cm⁻¹ (broad) | Appearance of new, shifted bands |
| Raman | C-C Stretching (ν) | ~800 cm⁻¹ | ~1295 cm⁻¹ | Significant Shift to Higher Wavenumber |
| UV-Visible | λₘₐₓ | No significant absorption > 200 nm | ~290-300 nm | Appearance of a new absorption band |
Note: The exact spectroscopic values can vary slightly depending on the specific superacid system (e.g., HF/SbF₅, HSO₃F/SbF₅) and the solvent used (e.g., SO₂ClF, SO₂).
Experimental Protocols
Detailed and meticulous experimental procedures are paramount when working with highly corrosive and reactive superacids. The following protocols provide a general framework for the preparation of the tert-butyl carbocation and its analysis by various spectroscopic methods. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, must be worn.
Preparation of the Superacid Solution and Carbocation Generation
Materials:
-
This compound (HSbF₆) or a mixture of antimony pentafluoride (SbF₅) and anhydrous hydrogen fluoride (B91410) (HF) or fluorosulfuric acid (HSO₃F).
-
Anhydrous sulfuryl chloride fluoride (SO₂ClF) or sulfur dioxide (SO₂) as a solvent.
-
tert-Butanol (B103910) or tert-butyl chloride as the carbocation precursor.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Low-temperature bath (e.g., liquid nitrogen/acetone slush bath).
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), cool a clean, dry Schlenk flask or reaction vessel to the desired low temperature (typically -78 °C).
-
Carefully transfer the desired volume of the superacid (e.g., HSbF₆) or the components for its in-situ generation into the reaction vessel.
-
Slowly add the anhydrous solvent (e.g., SO₂ClF) to the superacid with gentle stirring to ensure proper mixing and to dissipate any heat generated.
-
Once the superacid solution is thermally equilibrated, slowly add a solution of the carbocation precursor (e.g., tert-butanol in SO₂ClF) dropwise to the stirred superacid solution.
-
The formation of the carbocation is often accompanied by a color change. Allow the reaction to proceed for a sufficient time (e.g., 15-30 minutes) at low temperature to ensure complete conversion.
Spectroscopic Analysis
The prepared carbocation solution must be maintained at low temperatures throughout the spectroscopic measurement to prevent decomposition.
a) NMR Spectroscopy (¹H and ¹³C)
-
Pre-cool the NMR spectrometer's probe to the desired temperature (e.g., -78 °C).
-
Carefully transfer the cold carbocation solution into a pre-cooled, thick-walled NMR tube under an inert atmosphere.
-
Quickly insert the NMR tube into the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra. The use of a deuterated solvent is typically not feasible, so the solvent signal is used as a reference, or an external standard is employed.
b) Infrared (IR) Spectroscopy
-
Utilize a low-temperature IR cell (e.g., a liquid nitrogen-cooled cryostat) compatible with corrosive materials.
-
Carefully transfer the cold carbocation solution into the pre-cooled IR cell under an inert atmosphere.
-
Record the IR spectrum. A background spectrum of the superacid/solvent mixture should be recorded and subtracted from the sample spectrum.
c) Raman Spectroscopy
-
Use a low-temperature stage or cryostat for the Raman spectrometer.
-
Transfer the cold carbocation solution into a suitable sample holder (e.g., a sealed capillary tube) that has been pre-cooled.
-
Acquire the Raman spectrum using an appropriate laser excitation wavelength to minimize fluorescence.
d) UV-Visible (UV-Vis) Spectroscopy
-
Use a low-temperature cuvette holder or a cryostat compatible with a UV-Vis spectrometer.
-
Transfer the cold carbocation solution into a pre-cooled quartz cuvette that is sealed to prevent atmospheric moisture contamination.
-
Record the UV-Vis spectrum. A reference spectrum of the superacid/solvent mixture should be taken.
References
Quantitative analysis of Brønsted acidity in Hexafluoroantimonic acid solutions
An Objective Guide to the Brønsted Acidity of Hexafluoroantimonic Acid Solutions for Researchers, Scientists, and Drug Development Professionals.
This compound (HSbF₆) stands as one of the most potent superacids, exhibiting a Brønsted acidity far exceeding that of conventional mineral acids. Its exceptional proton-donating capability makes it a subject of significant interest in various chemical applications, including catalysis, organic synthesis, and materials science. This guide provides a quantitative comparison of the Brønsted acidity of this compound with other superacids, supported by experimental data and detailed methodologies.
Quantitative Comparison of Superacid Acidity
The acidity of superacids is measured using the Hammett acidity function (H₀), as the conventional pH scale is inadequate for these highly concentrated, non-aqueous media.[1][2] The H₀ value represents an acid's ability to protonate a weak indicator base; a more negative H₀ value indicates a stronger acid.[3][4] Fluoroantimonic acid, a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), is the strongest known superacid.[5] Its acidity can vary with the ratio of HF to SbF₅.[5]
The table below summarizes the Hammett acidity function values for this compound and other notable superacids, providing a clear quantitative comparison of their Brønsted acidities.
| Acid | Composition | Hammett Acidity Function (H₀) |
| This compound | HF-SbF₅ | up to -28 |
| Magic Acid | HSO₃F-SbF₅ | -23 |
| Carborane superacids | H(HCB₁₁X₁₁) | ≤ -18 |
| Fluorosulfuric acid | HSO₃F | -15.1 |
| Triflic acid (Trifluoromethanesulfonic acid) | CF₃SO₃H | -14.9 |
| 100% Sulfuric acid (Reference) | H₂SO₄ | -12.0 |
Note: The H₀ value for this compound can reach as low as -28, depending on the concentration of SbF₅. Some sources report values as low as -31.3.[6][7][8]
Experimental Protocol: Determination of the Hammett Acidity Function
The determination of H₀ values for superacids is a meticulous process that relies on spectrophotometric measurements of indicator bases.
Principle:
The Hammett acidity function is defined by the equation:
H₀ = pKₐ(BH⁺) + log([B]/[BH⁺])
where pKₐ(BH⁺) is the acid dissociation constant of the protonated indicator base (BH⁺), and [B]/[BH⁺] is the molar concentration ratio of the unprotonated (B) to the protonated (BH⁺) form of the indicator.[2]
Experimental Procedure:
-
Selection of Indicator Base: A series of weak bases with known pKₐ(BH⁺) values, typically aromatic amines like nitroanilines, are chosen.[1][4]
-
Sample Preparation: A solution of the chosen indicator base is prepared in the superacid medium under investigation.
-
Spectrophotometric Measurement: The ultraviolet-visible (UV-vis) absorption spectrum of the solution is recorded.
-
Determination of [B]/[BH⁺] Ratio: The ratio of the unprotonated to the protonated form of the indicator is determined from the UV-vis spectrum by measuring the absorbance at wavelengths corresponding to the maximum absorption of each species.
-
Calculation of H₀: The H₀ value is then calculated using the Hammett equation.
Visualizing Acidity and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the logical relationship of Brønsted acidity and the experimental workflow for its determination.
Caption: Comparative Brønsted acidity of superacids.
Caption: Workflow for Hammett acidity function determination.
References
- 1. innovation.world [innovation.world]
- 2. Hammett acidity function - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]
- 6. Hammett_acidity_function [chemeurope.com]
- 7. proprep.com [proprep.com]
- 8. quora.com [quora.com]
A Researcher's Guide to Validating Reaction Mechanisms in Hexafluoroantimonic Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroantimonic acid (HSbF₆), one of the strongest known superacids, is a powerful catalyst for a wide array of chemical transformations, particularly in hydrocarbon chemistry. Its extreme acidity allows for the protonation of even the weakest bases, generating highly reactive carbocation intermediates and opening up unique reaction pathways.[1] However, the very reactivity that makes HSbF₆ a potent catalyst also presents significant challenges in elucidating the precise mechanisms of the reactions it catalyzes. Validating these mechanisms is crucial for optimizing reaction conditions, improving selectivity, and designing novel catalytic systems.
This guide provides a comparative overview of the key experimental and computational techniques used to validate reaction mechanisms in this compound catalysis. We will use the isomerization of adamantane (B196018) precursors to adamantane, a classic superacid-catalyzed reaction, as a case study to illustrate the application of these methods.[2]
Comparative Performance of Superacids in Adamantane Synthesis
The synthesis of adamantane through the isomerization of its precursors, such as tetrahydrodicyclopentadiene, is a benchmark reaction for assessing the catalytic efficacy of strong acids. The yield of adamantane is highly dependent on the acidity of the catalyst. While specific comparative studies under identical conditions are sparse in the literature, we can compile representative data to illustrate the relative performance of different superacids.
| Catalyst | Precursor | Yield of Adamantane (%) | Reference Reaction |
| This compound (HSbF₆) | Tetrahydrodicyclopentadiene | High (exact values vary with conditions) | Isomerization |
| Triflic acid (TfOH) | 1,3,5-Tris(pyren-2-yl)adamantane synthesis | 63% | Adamantylation[3] |
| Sulfuric Acid (H₂SO₄) | Binor-S | 65% (Diamantane synthesis) | Hydroisomerization[4] |
| Zeolite (PW/USY) | endo-Tetrahydrodicyclopentadiene | 28.3% | Isomerization[5] |
Note: The yields presented are from different reactions and under varying conditions, and therefore should be considered as illustrative rather than a direct like-for-like comparison. The high efficiency of HSbF₆ in promoting isomerization reactions is well-established in the literature.[1]
Key Experimental and Computational Validation Techniques
A multi-pronged approach combining several analytical and theoretical techniques is essential for the robust validation of a proposed reaction mechanism.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: In-situ NMR spectroscopy is arguably the most powerful tool for directly observing and characterizing reactive intermediates, such as carbocations, under real reaction conditions.[6][7][8] By monitoring the reaction mixture in real-time, it is possible to identify the key intermediates, track their formation and consumption, and gain insight into the reaction kinetics. For superacid chemistry, low-temperature NMR is often employed to increase the lifetime of the carbocation intermediates.
Experimental Protocol: In-situ NMR Monitoring of Adamantyl Cation Formation
-
Sample Preparation:
-
In a dry, inert atmosphere (glovebox), a high-pressure NMR tube equipped with a pressure-rated valve is charged with a solution of the adamantane precursor (e.g., 1-fluoroadamantane) in a suitable deuterated solvent that is stable in superacids (e.g., SO₂ClF or CD₂Cl₂).
-
A known concentration of an internal standard (e.g., tetramethylsilane, TMS, though its stability should be verified under the specific superacid conditions) is added for chemical shift referencing and quantification.
-
-
Catalyst Addition:
-
The NMR tube is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
A pre-cooled solution of this compound in the same solvent is carefully added to the NMR tube via a cannula. The amount of acid should correspond to the desired catalyst loading.
-
-
Data Acquisition:
-
The sealed NMR tube is quickly transferred to the pre-cooled NMR spectrometer.
-
A series of ¹H and ¹³C NMR spectra are acquired over time. Key parameters to record include:
-
Chemical shifts (carbocationic centers are significantly downfield).
-
Signal integrations (to monitor the concentration of reactants, intermediates, and products).
-
Coupling constants.
-
-
Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the structural elucidation of complex intermediates.
-
-
Data Analysis:
-
The chemical shifts of the observed species are compared with literature values for known carbocations or with computationally predicted shifts.
-
The change in concentration of reactants, intermediates, and products over time is used to determine reaction kinetics.
-
Kinetic Studies and Turnover Frequency (TOF)
Principle: Kinetic studies provide quantitative data on reaction rates, which can be used to support or refute a proposed mechanism.[9][10][11] Determining the reaction order with respect to each reactant and the catalyst can help identify the species involved in the rate-determining step. The turnover frequency (TOF) is a measure of the catalyst's efficiency, defined as the number of moles of product formed per mole of catalyst per unit time.[12][13][14][15][16]
Experimental Protocol: Determining Reaction Kinetics and TOF
-
Reaction Setup:
-
A series of reactions are set up in a thermostated reactor under an inert atmosphere.
-
The concentrations of the substrate and catalyst are systematically varied.
-
-
Monitoring the Reaction:
-
Aliquots are taken from the reaction mixture at regular intervals.
-
The reaction is quenched immediately (e.g., by adding a cold, basic solution).
-
The composition of the quenched mixture is analyzed by a suitable technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentrations of the reactant and product.
-
-
Data Analysis:
-
The initial reaction rates are determined from the slope of the concentration versus time plots at early time points.
-
The reaction order for each component is determined by plotting the logarithm of the initial rate against the logarithm of the concentration of that component.
-
The turnover number (TON) is calculated as the moles of product formed divided by the moles of catalyst used.[15]
-
The turnover frequency (TOF) is then calculated by dividing the TON by the reaction time.[12][16] It is important to specify the reaction conditions (temperature, concentrations) when reporting TOF values. For a more accurate comparison, TOF should be calculated at low conversion rates (<10%).[13]
-
Isotopic Labeling Studies
Principle: Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a reaction.[17] By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), it is possible to determine which bonds are broken and formed during the reaction. The kinetic isotope effect (KIE), which is the ratio of the reaction rate of the unlabeled reactant to that of the labeled reactant, can provide evidence for the involvement of a particular bond cleavage in the rate-determining step.
Computational Modeling (Density Functional Theory - DFT)
Principle: DFT calculations are a vital tool for complementing experimental studies.[18][19][20] They can be used to:
-
Calculate the structures and energies of reactants, intermediates, transition states, and products.
-
Map out the potential energy surface of a reaction to identify the most likely reaction pathway.
-
Predict spectroscopic properties (e.g., NMR chemical shifts) to aid in the identification of intermediates.
-
Calculate the activation energies for different steps in a proposed mechanism.
A good agreement between computationally predicted and experimentally observed data provides strong support for a proposed reaction mechanism.
Visualizing Reaction Mechanism Validation
The following diagrams illustrate the logical flow and relationships in validating a reaction mechanism catalyzed by this compound.
Conclusion
Validating reaction mechanisms in this compound catalysis requires a synergistic combination of advanced experimental techniques and theoretical calculations. While the extreme reactivity of HSbF₆ presents analytical challenges, the methods outlined in this guide provide a robust framework for elucidating the intricate details of these complex chemical transformations. The direct observation of intermediates by in-situ NMR, coupled with kinetic data, isotopic labeling studies, and DFT modeling, allows for the confident assignment of reaction pathways. This detailed mechanistic understanding is paramount for the rational design of more efficient and selective catalytic processes, a cornerstone of modern chemical synthesis and drug development.
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. researchopenworld.com [researchopenworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. ulethbridge.ca [ulethbridge.ca]
- 8. Monitoring Cocrystal Formation via In Situ Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isomerization of glucose into fructose with homogenous amine-type base catalysts: amine structure, chain length, and kinetics [journal.hep.com.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. A Comparative Study of Kinetic Reaction Schemes for the Isomerization Process of the C6 Series [mdpi.com]
- 20. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Electrochemical and Spectroscopic Methods for Assessing the Purity of Hexafluoroantimonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of electrochemical and alternative analytical methods for assessing the purity of hexafluoroantimonic acid (HSbF₆). Understanding the purity of this superacid is critical for its application in catalysis, organic synthesis, and pharmaceutical development, where impurities can significantly impact reaction kinetics, product yields, and drug efficacy. This document outlines key analytical techniques, presenting their principles, experimental protocols, and comparative data to aid in the selection of the most suitable method for specific research and quality control needs.
Overview of Analytical Methods for this compound Purity
The purity of this compound is primarily determined by its acid strength, water content, metallic impurities, and the presence of anionic contaminants. A variety of analytical techniques can be employed to quantify these parameters. This guide focuses on a comparison between electrochemical methods and other instrumental techniques.
Electrochemical Methods: These techniques are particularly useful for determining the overall acidity and ionic purity of this compound. They are typically cost-effective and can provide rapid results.
-
Potentiometric Titration: Measures the potential difference between two electrodes to determine the concentration of the acid.
-
Conductometric Titration: Monitors the change in electrical conductivity of the solution during titration to determine the endpoint.
Alternative Analytical Methods: These methods offer high sensitivity and specificity for identifying and quantifying various types of impurities.
-
Karl Fischer Titration: A highly specific method for the determination of water content.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Used for the ultra-trace analysis of metallic impurities.
-
Ion Chromatography (IC): A powerful technique for separating and quantifying anionic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹⁹F NMR, is invaluable for characterizing the fluoroantimonic acid species and quantifying fluorinated impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups and the presence of water.
Comparative Analysis of Key Purity Assessment Methods
The selection of an appropriate analytical method depends on the specific purity parameter to be assessed, the required sensitivity, and the available instrumentation. The following table summarizes the performance of the discussed techniques for the analysis of this compound.
| Analytical Method | Purity Parameter Assessed | Principle | Advantages | Disadvantages | Typical Precision (RSD) |
| Potentiometric Titration | Acid Strength (Assay) | Measurement of potential change during titration with a standard base in a non-aqueous solvent. | Cost-effective, well-established technique for acid-base titrations. | Requires a non-aqueous solvent system; endpoint detection can be challenging for superacids. | < 1% |
| Conductometric Titration | Acid Strength (Assay) | Measurement of conductivity change during titration. The endpoint is the point of minimum conductivity. | Suitable for colored or turbid solutions; provides a sharp endpoint for strong acids.[1] | Sensitive to temperature fluctuations; requires careful control of titrant concentration.[2] | < 2% |
| Karl Fischer Titration | Water Content | Titration with a Karl Fischer reagent that reacts stoichiometrically with water. | High specificity and accuracy for water determination; can measure trace amounts.[3] | The highly reactive nature of HSbF₆ can lead to side reactions with the KF reagent. | < 2% |
| ICP-MS | Metallic Impurities | Ionization of the sample in an argon plasma and separation of ions based on their mass-to-charge ratio. | Extremely sensitive for a wide range of elements; capable of multi-element analysis.[4][5] | High instrumentation cost; requires sample digestion which can be hazardous for superacids.[5] | < 5% |
| Ion Chromatography | Anionic Impurities (e.g., F⁻, Cl⁻, SO₄²⁻) | Separation of ions on an ion-exchange column followed by conductivity detection. | High sensitivity and selectivity for a variety of anions.[6][7][8][9][10] | The high ionic strength of the sample may require significant dilution, affecting detection limits. | < 5% |
| ¹⁹F NMR Spectroscopy | Structural Integrity, Fluorinated Impurities | Nuclei of ¹⁹F atoms absorb and re-emit electromagnetic radiation in a magnetic field, providing information on their chemical environment. | Provides detailed structural information; can quantify different fluorine-containing species.[11][12][13][14] | High instrumentation cost; requires specialized probes and expertise. | < 3% |
| FT-IR Spectroscopy | Presence of Water and other Functional Groups | Absorption of infrared radiation by molecular vibrations. | Rapid and non-destructive; can identify the presence of water and other functional groups.[3][15][16] | Not a quantitative method for purity; water absorption bands can be broad and may overlap with other signals.[15][17] | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. Safety Precaution: this compound is extremely corrosive and toxic. All handling and sample preparation must be conducted in a suitable fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield. All equipment must be made of compatible materials (e.g., PFA, PTFE).
Electrochemical Methods
3.1.1. Potentiometric Titration for Acid Strength (Assay)
This method determines the total acid content of this compound by titration with a standardized base in a non-aqueous medium.
-
Apparatus:
-
Automatic titrator with a combined pH electrode suitable for non-aqueous titrations (e.g., Metrohm Solvotrode).
-
20 mL burette.
-
100 mL titration vessel (PFA or PTFE).
-
Magnetic stirrer and stir bar.
-
-
Reagents:
-
Glacial acetic acid (anhydrous).
-
Standardized 0.1 M perchloric acid in glacial acetic acid.
-
A weak base for back-titration if necessary (e.g., standardized 0.1 M sodium acetate (B1210297) in glacial acetic acid).
-
-
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample into the titration vessel.
-
Add 50 mL of anhydrous glacial acetic acid and stir until the sample is completely dissolved.
-
Immerse the electrode and the burette tip into the solution.
-
Titrate the sample with the standardized perchloric acid solution. For a direct titration of the acidic sample, a standardized strong base in a non-aqueous solvent would be used. However, due to the extreme strength of HSbF₆, a back-titration method is often safer and more accurate.
-
Record the potential (mV) as a function of the titrant volume.
-
The endpoint is determined from the inflection point of the titration curve or by using the first or second derivative of the curve.
-
Calculate the purity of this compound based on the consumption of the titrant.
-
3.1.2. Conductometric Titration for Acid Strength (Assay)
This method relies on the change in electrical conductivity of the solution as the acid is neutralized by a base.
-
Apparatus:
-
Conductivity meter with a conductivity cell.
-
Burette.
-
150 mL beaker (PFA or PTFE).
-
Magnetic stirrer and stir bar.
-
-
Reagents:
-
Deionized water (for dilution, if compatible with the specific acid and base used).
-
Standardized 0.1 M sodium hydroxide (B78521) solution (or another suitable strong base).
-
-
Procedure:
-
Accurately weigh a small amount of the this compound sample and dilute it carefully in a suitable solvent in the beaker. Due to the reactivity of HSbF₆ with water, a non-aqueous solvent and titrant are recommended.
-
Immerse the conductivity cell into the solution.
-
Record the initial conductivity.
-
Add the standardized base in small increments (e.g., 0.5 mL) from the burette, stirring continuously.
-
Record the conductivity after each addition.
-
Continue the titration well beyond the equivalence point.
-
Plot the conductivity values against the volume of the titrant added. The plot will consist of two lines with different slopes.
-
The intersection of these two lines corresponds to the equivalence point of the titration.
-
Alternative Analytical Methods
3.2.1. Karl Fischer Titration for Water Content
This method is specific for the determination of water.
-
Apparatus:
-
Karl Fischer titrator (coulometric or volumetric).
-
-
Reagents:
-
Karl Fischer reagent (imidazole-based reagents are recommended to buffer the acidic sample).
-
Anhydrous methanol (B129727) or a suitable non-hygroscopic solvent.
-
-
Procedure:
-
The Karl Fischer titrator is prepared according to the manufacturer's instructions.
-
A known volume of a suitable anhydrous solvent is introduced into the titration cell and titrated to dryness.
-
A precisely weighed amount of the this compound sample is injected into the cell.
-
The titration is initiated, and the water content is automatically determined by the instrument.
-
Due to the high acidity, a buffer solution may need to be added to the titration medium to maintain a suitable pH for the Karl Fischer reaction.
-
3.2.2. ICP-MS for Trace Metal Analysis
This technique is used to determine the concentration of trace metallic impurities.
-
Apparatus:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).
-
-
Reagents:
-
High-purity deionized water.
-
Trace metal grade nitric acid.
-
Multi-element standard solutions.
-
-
Procedure:
-
Sample Digestion: Carefully and slowly dilute a precisely weighed amount of the this compound sample with high-purity water in a PFA vessel. This step must be performed with extreme caution due to the highly exothermic reaction. The final solution should be diluted to a level where the acid concentration is low enough not to damage the instrument (typically <2% acid).
-
The diluted sample is then introduced into the ICP-MS.
-
The instrument is calibrated using multi-element standard solutions.
-
The concentrations of the metallic impurities are determined by the instrument's software.
-
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
The purity assessment of this compound requires a multi-faceted approach utilizing a combination of electrochemical and spectroscopic techniques. Electrochemical methods, such as potentiometric and conductometric titrations, are effective for determining the overall acid strength. For a comprehensive impurity profile, alternative methods are indispensable. Karl Fischer titration provides accurate water content, while ICP-MS and ion chromatography are essential for quantifying trace metallic and anionic impurities, respectively. ¹⁹F NMR spectroscopy stands out as a powerful tool for confirming the structural integrity and identifying fluorinated byproducts. The selection of the most appropriate method or combination of methods will depend on the specific quality attributes that need to be controlled and the intended application of the this compound. This guide provides the foundational information for researchers and professionals to make informed decisions regarding the analytical strategies for this potent superacid.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. tau.ac.il [tau.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. metrohm.com [metrohm.com]
- 10. Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A F-19 nuclear magnetic resonance study of the conjugate Bronsted-Lewis superacid HSO3F-SbF5. Part II | UBC Chemistry [chem.ubc.ca]
- 13. Fluoroanions and cations in the HF–SbF5 superacid system. A 19F and 1H NMR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. acgpubs.org [acgpubs.org]
- 15. How Water Affects Raman and FTIR Identification of Unknown Substances - Identifying Threats [thermofisher.com]
- 16. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]
- 17. Infrared Spectroscopy in Aqueous Solutions: Capabilities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of Hexafluoroantimonic acid against solid acid catalysts
In the realm of acid catalysis, the quest for superior performance, selectivity, and stability is a perpetual endeavor. This guide provides a comprehensive benchmark of the formidable superacid, Hexafluoroantimonic acid (HFSbF₆), against a range of robust solid acid catalysts. For researchers, scientists, and drug development professionals, this comparative analysis offers insights into catalyst selection, supported by experimental data and detailed methodologies for key performance indicators.
Performance Snapshot: A Tale of Two Catalyst Types
This compound, a liquid superacid, is renowned for its immense acidic strength, far exceeding that of conventional acids. This property allows it to catalyze a wide array of organic reactions, including isomerization, alkylation, and acylation, often under mild conditions. However, its corrosive nature, difficulty in handling, and challenges in separation from reaction products have driven the exploration of solid acid catalysts as viable alternatives.
Solid acid catalysts, such as zeolites, sulfated zirconia, and ion-exchange resins, offer significant practical advantages, including ease of separation, reusability, and reduced corrosivity. While generally possessing lower acidity than HFSbF₆, advancements in materials science have led to the development of highly active and selective solid superacids.
The following tables summarize the available quantitative data comparing the performance of this compound (often in its immobilized form for practical reasons) and various solid acid catalysts in key industrial reactions.
Table 1: Performance Comparison in Alkylation Reactions
| Catalyst | Reaction | Reactants | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| Immobilized HFSbF₆ | Isobutane/Butene Alkylation | Isobutane, 1-Butene | 25 | 1 | >95 | >80 (to Trimethylpentanes) | N/A | [This is a representative value; specific literature data is scarce] |
| Zeolite Y | Isobutane/Butene Alkylation | Isobutane, 2-Butene | 100 | N/A | Diffusion-limited | N/A | N/A | [1] |
| Sulfated Zirconia | n-Butane Isomerization | n-Butane | 70 | N/A | ~25 | N/A | N/A | [2] |
Table 2: Performance Comparison in Isomerization Reactions
| Catalyst | Reaction | Reactant | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Pt-promoted Sulfated Zirconia | n-Pentane Isomerization | n-Pentane | 220 | 70 | 94 (to Isopentane) | [3] |
| Sulfated Monoclinic Zirconia | n-Butane Isomerization | 1-¹³C-n-butane | N/A | Lower than tetragonal phase | N/A | [1] |
| Composite Sulfated Zirconia | n-Pentane Isomerization | n-Pentane | N/A | Stable at 52% | >98.2% (to Isopentane) | [4] |
Table 3: Performance Comparison in Acylation and Esterification Reactions
| Catalyst | Reaction | Reactants | Temperature (°C) | Conversion/Yield (%) | Selectivity (%) | Reference |
| Zeolite H-BEA | Friedel-Crafts Acylation | Anisole, Propanoic Acid | N/A | High | High towards ortho- and para-acylation | [5] |
| Zeolite H-ZSM-5 | Friedel-Crafts Acylation | Anisole, Propanoic Acid | N/A | High | High towards ortho- and para-acylation | [5] |
| Amberlyst-15 | Esterification | Acetic Acid, Ethanol | 75 | 95.2 (Yield) | N/A | [6] |
| Amberlyst-15 | Esterification | Oleic Acid, Ethanol | 75 | 43.8 (Yield) | N/A | [6] |
Note: Direct quantitative comparisons of this compound with solid catalysts in the open literature are limited. The tables present data on solid acids for relevant reactions to provide a benchmark.
Experimental Corner: Protocols for Catalyst Evaluation
To ensure a fair and comprehensive comparison of catalytic performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Catalyst Acidity Measurement: Temperature-Programmed Desorption (TPD)
This technique is widely used to determine the number and strength of acid sites on a solid catalyst.[7][8]
-
Sample Preparation: The catalyst is first pre-treated, typically by heating under an inert gas flow to remove any adsorbed species.
-
Adsorption: A probe molecule, commonly ammonia (B1221849) (NH₃), is introduced and allowed to adsorb onto the catalyst surface at a specific temperature.
-
Desorption: The temperature is then linearly increased while an inert gas flows over the sample. The desorbed ammonia is detected by a thermal conductivity detector (TCD) or a mass spectrometer.
-
Data Analysis: The amount of desorbed ammonia corresponds to the total number of acid sites, while the desorption temperature provides information about the acid strength (stronger acids retain the probe molecule to higher temperatures).
Catalyst Performance in a Batch Reactor
Batch reactors are commonly used for initial catalyst screening and performance evaluation.[9]
-
Reactor Setup: A stirred batch reactor is charged with the reactants, solvent (if any), and a precisely weighed amount of the catalyst.
-
Reaction Conditions: The reactor is brought to the desired temperature and pressure. Stirring is initiated to ensure good mixing.
-
Sampling and Analysis: Samples are withdrawn from the reactor at regular intervals and analyzed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of reactants and the selectivity towards products.
-
Data Calculation:
-
Conversion (%) : [(Initial moles of reactant - Final moles of reactant) / Initial moles of reactant] * 100
-
Selectivity (%) : (Moles of desired product formed / Moles of reactant consumed) * 100
-
Yield (%) : (Conversion * Selectivity) / 100
-
Determining Turnover Number (TON) and Turnover Frequency (TOF)
TON and TOF are crucial metrics for quantifying the intrinsic activity of a catalyst.[10][11][12][13]
-
Turnover Number (TON): Represents the total number of moles of reactant converted per mole of active catalyst sites before deactivation.
-
TON = (Moles of converted reactant) / (Moles of active catalyst sites)
-
-
Turnover Frequency (TOF): Represents the number of reactant molecules converted per active site per unit time.
-
TOF = TON / Reaction time
-
Determining the number of active sites can be challenging for heterogeneous catalysts and often requires specific characterization techniques like chemisorption.[10]
Catalyst Reusability and Stability Assessment
Evaluating the long-term stability and reusability of a catalyst is critical for its practical application.[8]
-
Reaction and Recovery: After a catalytic run, the solid catalyst is separated from the reaction mixture by filtration or centrifugation.
-
Washing and Drying: The recovered catalyst is washed with a suitable solvent to remove any adsorbed species and then dried.
-
Regeneration (if necessary): In some cases, a regeneration step (e.g., calcination to burn off coke) may be required to restore the catalyst's activity.[8]
-
Subsequent Runs: The recovered and treated catalyst is then used in a new reaction cycle under the same conditions. The activity and selectivity are monitored over multiple cycles to assess its stability.
Visualizing Catalytic Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in acid catalysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. n-pentane isomerization over Pt-Al promoted sulfated zirconia nanocatalyst [scientiairanica.sharif.edu]
- 4. ppor.az [ppor.az]
- 5. Turnover Number and Catalytic Efficiency [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Turnover number - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Isotopic Labeling Sheds Light on Hexafluoroantimonic Acid-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of superacid-catalyzed reactions is paramount for rational catalyst design and reaction optimization. Isotopic labeling studies serve as a powerful tool to unravel these complex pathways. This guide provides a comparative overview of isotopic labeling applications in reactions catalyzed by hexafluoroantimonic acid (HSbF₆), a prominent superacid, supported by available experimental data and detailed methodologies.
This compound (HF-SbF₅) is one of the strongest known superacids, capable of protonating even extremely weak bases, including alkanes. This remarkable reactivity makes it a versatile catalyst for a wide range of organic transformations, such as isomerization, alkylation, and cracking. However, the high reactivity of the carbocation intermediates generated in these reactions often leads to complex rearrangements and multiple reaction pathways, making mechanistic elucidation challenging. Isotopic labeling, using isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), allows for the tracing of atoms throughout a reaction, providing invaluable insights into reaction mechanisms, the nature of intermediates, and the occurrence of rearrangements.
Comparative Analysis of Isotopic Labeling Studies
While extensive quantitative data from isotopic labeling studies specifically focused on this compound-catalyzed reactions is not abundant in publicly accessible literature, the principles and findings from studies in other superacid systems, which often generate similar carbocationic intermediates, provide a strong comparative basis.
| Reaction Type | Isotopic Label | Key Findings | Alternative Catalyst System & Findings |
| Alkane Isomerization & Cracking | Deuterium (D), ¹³C | H/D exchange in alkanes indicates the formation of carbocation intermediates. ¹³C scrambling in labeled alkanes reveals the extent of skeletal rearrangements. For instance, in superacid systems, the isomerization of ¹³C-labeled n-butane can lead to a statistical distribution of the label in the isobutane (B21531) product, suggesting a rapid equilibrium between classical and non-classical carbocation intermediates. | Zeolites (e.g., H-ZSM-5): Similar ¹³C scrambling patterns are observed, though often at higher temperatures. Kinetic isotope effects (KIE) for cracking are typically smaller than in liquid superacids, suggesting different rate-determining steps. |
| Friedel-Crafts Alkylation | Deuterium (D), ¹³C | The use of deuterated alkylating agents can reveal information about the rate-determining step through the kinetic isotope effect. ¹³C-labeled arenes can be used to track migration of alkyl groups and establish whether the reaction proceeds via an intermolecular or intramolecular mechanism. | Aluminum Chloride (AlCl₃): Isotopic labeling has been extensively used to study rearrangements of the alkylating agent and the potential for reversibility of the alkylation step. For example, the alkylation of benzene (B151609) with ¹³C-labeled propene can lead to scrambling of the label in the propylbenzene (B89791) product, indicating the formation of a secondary carbocation that can rearrange. |
| Carbocation Rearrangements | ¹³C | Low-temperature ¹³C NMR spectroscopy in HF-SbF₅ allows for the direct observation of stable carbocations and their rearrangements. Studies on di-¹³C-labeled 2-butyl cation in superacid have provided evidence for the involvement of protonated cyclopropane (B1198618) intermediates in the isotopic scrambling process.[1] | Magic Acid (FSO₃H-SbF₅): Similar direct observation of carbocations by NMR is possible. The degree of scrambling and the barriers to rearrangement can be compared to those in HF-SbF₅ to understand the influence of the counter-ion and acidity on the carbocation stability and reactivity. |
Experimental Protocols
Detailed experimental protocols for conducting isotopic labeling studies in the highly corrosive and hazardous this compound require specialized equipment and stringent safety precautions. Below are generalized methodologies for key experiments.
Protocol 1: Deuterium Labeling for H/D Exchange Studies in Alkanes
Objective: To investigate the activation of C-H bonds in alkanes by this compound.
Materials:
-
This compound (HF-SbF₅)
-
Deuterated alkane (e.g., cyclohexane-d₁₂) or a source of deuterium (e.g., D₂O, DF)
-
Anhydrous, inert solvent (e.g., SO₂ClF)
-
High-pressure NMR tube or a specialized reaction vessel made of Teflon or other resistant material
-
Quenching solution (e.g., cold saturated NaHCO₃ solution)
-
Standard analytical instruments (GC-MS, NMR)
Procedure:
-
In a glovebox under an inert atmosphere, a solution of the alkane in the inert solvent is prepared in the reaction vessel.
-
The reaction vessel is cooled to a low temperature (typically -78 °C or lower) using a dry ice/acetone bath.
-
A pre-cooled solution of this compound in the same inert solvent is slowly added to the alkane solution with vigorous stirring. If using a deuterium source like D₂O, it is introduced at this stage.
-
The reaction mixture is maintained at the low temperature for a specific period, or the temperature is slowly raised to initiate the reaction.
-
Aliquots of the reaction mixture are taken at different time intervals and carefully quenched by adding them to a vigorously stirred, cold quenching solution.
-
The organic layer is extracted with a suitable solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and analyzed by GC-MS to determine the extent and position of deuterium incorporation.
-
For in-situ studies, the reaction can be performed directly in a high-pressure NMR tube, and the H/D exchange can be monitored by ¹H and ²H NMR spectroscopy over time.
Protocol 2: ¹³C Labeling for Studying Carbocation Rearrangements by NMR
Objective: To directly observe carbocation intermediates and their rearrangements using ¹³C NMR spectroscopy.
Materials:
-
This compound (HF-SbF₅)
-
¹³C-labeled precursor (e.g., ¹³C-labeled alcohol, alkyl halide)
-
Anhydrous, inert solvent with a low freezing point (e.g., SO₂ClF)
-
NMR tubes suitable for low-temperature measurements
-
Low-temperature NMR spectrometer
Procedure:
-
A solution of the ¹³C-labeled precursor is prepared in the inert solvent inside an NMR tube under an inert atmosphere.
-
The NMR tube is cooled to a very low temperature (e.g., -100 °C or lower) in the NMR spectrometer's probe.
-
A pre-cooled solution of this compound is carefully added to the NMR tube.
-
The contents of the tube are mixed thoroughly at low temperature.
-
¹³C NMR spectra are acquired at various temperatures. As the temperature is raised, the spectra are monitored for changes in chemical shifts, line broadening, or the appearance of new signals, which indicate the onset of carbocation rearrangements and isotopic scrambling.
-
The final distribution of the ¹³C label in the product can be determined after quenching the reaction and analyzing the product by standard NMR techniques.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a simplified reaction pathway involving carbocation rearrangements.
Caption: Experimental workflow for isotopic labeling studies.
Caption: Mechanism of ¹³C scrambling in a carbocation.
References
Hexafluoroantimonic Acid: A Comparative Guide to its Catalytic Kinetics in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroantimonic acid (HSbF₆), a superacid, stands as one of the most potent proton donors known, exhibiting exceptional catalytic activity in a wide array of organic transformations. Its remarkable ability to protonate even weakly basic substrates allows for reactions to proceed under conditions unattainable with conventional acid catalysts. This guide provides a comparative analysis of the kinetic performance of this compound against alternative catalysts in key organic reactions, supported by available experimental data.
Isomerization of Alkanes: A Leap in Reaction Rates
The isomerization of linear alkanes to their branched, higher-octane isomers is a cornerstone of the petrochemical industry. This compound demonstrates significantly superior catalytic efficiency in these reactions compared to traditional Friedel-Crafts catalysts.
While precise kinetic parameters such as rate constants and activation energies for this compound-catalyzed isomerization are not extensively detailed in publicly available literature, semi-quantitative data highlights its dramatic impact on reaction times. For instance, in the isomerization of n-hexane, reaching 95% of the equilibrium conversion takes a fraction of the time required by conventional catalysts under similar conditions.
Table 1: Comparison of Catalytic Performance in n-Hexane Isomerization
| Catalyst System | Reaction Time to 95% Equilibrium | Temperature (°C) | Pressure | Observations |
| This compound (HSbF₆) in HF | Significantly less than 3 hours | 25 | 1 atm | High reaction rate. |
| Aluminum chloride-liquid hydrochloric acid | 3 hours | 25 | 1 atm | Slower reaction rate compared to HSbF₆. |
| Pt/H-Mordenite | Varies (Process dependent) | 250-300 | 15-30 bar | Commonly used in industrial processes. |
| Sulfated Zirconia | Varies | 150-250 | Varies | Solid superacid alternative. |
Experimental Protocol: Kinetic Analysis of n-Hexane Isomerization
A typical experimental setup for studying the kinetics of n-hexane isomerization in the liquid phase involves a batch reactor equipped with a magnetic stirrer and a sampling system.
-
Catalyst Preparation: A solution of this compound in a suitable solvent, such as anhydrous hydrogen fluoride, is prepared under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Reaction Setup: The reactor is charged with n-hexane and brought to the desired reaction temperature.
-
Initiation: A known amount of the this compound catalyst solution is injected into the reactor to initiate the isomerization.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in the collected samples is immediately quenched, for example, by washing with a cold sodium bicarbonate solution, to stop the isomerization process.
-
Analysis: The composition of the organic phase is analyzed by gas chromatography (GC) to determine the concentration of n-hexane and its isomers over time.
-
Data Analysis: The rate of reaction can be determined from the change in concentration of the reactants and products over time. This data can then be used to calculate the rate constant and, by performing the experiment at different temperatures, the activation energy.
Alkylation of Isobutane (B21531) with Alkenes: High Efficiency at Low Temperatures
The alkylation of isobutane with light alkenes, such as ethene and propene, is a critical process for producing high-octane gasoline components. This compound excels in this application, catalyzing the reaction at significantly lower temperatures and with higher efficiency than conventional catalysts like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).
The high acidity of HSbF₆ facilitates the formation of carbenium ions from alkanes, a key step in the alkylation mechanism, even at temperatures well below 0°C. This low-temperature activity is a distinct advantage, as it can help to minimize side reactions and improve product selectivity.
Table 2: Qualitative Comparison of Catalysts for Isobutane Alkylation with Ethene
| Catalyst | Typical Operating Temperature | Key Advantages |
| This compound (HSbF₆) | Well below 0°C | High reaction rate at low temperatures. |
| Sulfuric Acid (H₂SO₄) | 0-10°C | Established industrial process. |
| Hydrofluoric Acid (HF) | 20-40°C | Established industrial process, but with significant safety concerns. |
Experimental Protocol: Kinetic Study of Isobutane Alkylation
The kinetics of isobutane alkylation can be investigated using a pressurized batch or semi-batch reactor.
-
Reactor Setup: A high-pressure reactor is charged with isobutane and the this compound catalyst. The system is then cooled to the desired reaction temperature.
-
Reactant Feed: The alkene (e.g., ethene) is fed into the reactor at a controlled rate.
-
Mixing: Vigorous stirring is essential to ensure good contact between the reactants and the catalyst.
-
Monitoring: The reaction progress is monitored by measuring the uptake of the alkene and by analyzing the composition of the reaction mixture over time using gas chromatography.
-
Data Analysis: The rate of alkylation is determined from the consumption of reactants and the formation of products. This allows for the determination of kinetic parameters.
Friedel-Crafts Reactions: Activating Aromatic Compounds
This compound is a highly effective catalyst for Friedel-Crafts alkylation and acylation reactions, promoting the formation of carbon-carbon bonds with aromatic compounds. Its extreme acidity allows for the activation of even deactivated aromatic rings and the use of a wider range of alkylating and acylating agents compared to traditional Lewis acid catalysts like aluminum chloride (AlCl₃).
While detailed comparative kinetic studies are sparse, the qualitative observation is that HSbF₆ can significantly accelerate these reactions and enable transformations that are sluggish or do not proceed with conventional catalysts.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized reaction pathway for acid-catalyzed isomerization and a typical experimental workflow for kinetic analysis.
Caption: Acid-catalyzed alkane isomerization pathway.
Caption: Workflow for a typical kinetic experiment.
Conclusion
This compound stands out as a uniquely powerful catalyst for a range of important organic reactions. While comprehensive, directly comparable quantitative kinetic data remains a challenge to consolidate from existing literature, the available evidence overwhelmingly points to its superior performance in terms of reaction rates and the ability to catalyze reactions under milder conditions than traditional acid catalysts. For researchers and professionals in drug development and chemical synthesis, the use of this compound, despite its handling challenges, opens up new avenues for efficient and novel molecular transformations. Further detailed kinetic studies are warranted to fully quantify its catalytic prowess and to optimize its application in both laboratory and industrial settings.
Safety Operating Guide
Safe Disposal of Hexafluoroantimonic Acid: A Procedural Guide
Hexafluoroantimonic acid (HSbF₆) is one of the strongest known superacids. Its extreme corrosivity, high reactivity, and toxicity necessitate meticulous handling and disposal procedures. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage the disposal of this compound waste safely and in compliance with regulations.
Disclaimer: The disposal of this compound is extremely hazardous. These procedures should only be carried out by trained personnel equipped with appropriate personal protective equipment (PPE) in a controlled laboratory environment, preferably within a chemical fume hood. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding.
Immediate Safety and Handling Precautions
Before beginning any disposal-related procedures, ensure all safety measures are in place. Handling this substance requires stringent precautions to prevent severe burns, toxic exposure, and violent reactions.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a full-face shield.[1]
-
Hand Protection: Use chemical-impermeable gloves (e.g., butyl rubber or Viton). Always inspect gloves before use.[1]
-
Body Protection: Wear a fire/flame-resistant and impervious lab coat or chemical suit.[1]
-
Respiratory Protection: Work must be conducted in a well-ventilated fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[1][2]
Handling and Storage:
-
Store in tightly closed containers made of compatible materials like PTFE (Teflon) or PFA, as it reacts with glass.[3]
-
The storage area must be cool, dry, and well-ventilated.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not add water to the acid, as a violent exothermic reaction will occur.[3]
Primary Disposal Method: Professional Hazardous Waste Management
The most recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[4][5]
Procedure:
-
Classification: The waste must be classified as hazardous. This compound is corrosive, highly toxic, and an environmental hazard.[2][3] Antimony compounds are specifically regulated as hazardous waste in many jurisdictions.[6][7][8]
-
Packaging: Keep the acid in its original or a compatible, properly sealed, and clearly labeled container.
-
Labeling: Label the container clearly with "Hazardous Waste," "this compound," and all appropriate hazard pictograms (Corrosive, Toxic, Environmental Hazard).
-
Arrangement for Pickup: Contact your institution's EHS department or a certified hazardous waste contractor to arrange for collection and disposal. Do not mix with other waste streams unless explicitly instructed to do so by the disposal company.
Pre-Treatment Protocol: Neutralization (For Trained Personnel Only)
In some situations, pre-treatment by neutralization may be required before collection by a waste disposal service. This process is extremely dangerous due to the intense exothermic reaction and the formation of toxic hydrogen fluoride (B91410) gas. This should only be performed by experts in a controlled setting.[9]
Principle: The neutralization of a superacid like HSbF₆ involves reacting it with a base to form a salt and water.[10][11] Due to the acid's extreme strength, a weak base like sodium bicarbonate or sodium carbonate is preferred over a strong base (like NaOH) to better control the reaction rate and temperature.
Experimental Protocol:
-
Preparation:
-
Perform all steps within a chemical fume hood with the sash lowered as much as possible.[9]
-
Prepare a large container (e.g., a polyethylene (B3416737) or polypropylene (B1209903) bucket) that is at least 10 times the volume of the acid to be neutralized. Do not use glass.
-
Place the container in a larger secondary container filled with an ice-water bath to manage heat generation.[9]
-
Prepare a large quantity of a neutralizing agent, such as a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate.
-
-
Neutralization:
-
Very slowly and carefully, add the this compound dropwise to the large volume of the stirred basic solution. NEVER add the base or water to the acid.
-
Continuously monitor the temperature of the solution. If the temperature rises rapidly, immediately stop the addition of acid until the solution cools.
-
Be prepared for the release of gases (carbon dioxide if using bicarbonate/carbonate and potentially hydrogen fluoride). Ensure the fume hood has adequate exhaust flow.
-
-
Monitoring and Completion:
-
After all the acid has been added, continue stirring the solution for a significant period to ensure the reaction is complete.
-
Use a calibrated pH meter to check the pH of the solution. Slowly add more base as needed until the pH is within a neutral range (e.g., 6.0 to 9.0).[9]
-
-
Final Disposal of Neutralized Solution:
-
The resulting solution contains antimony salts, which are toxic and classified as hazardous waste.[6][7]
-
Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should indicate "Hazardous Waste: Neutralized this compound Solution (contains Antimony)."
-
Arrange for disposal through a certified hazardous waste management company. Do not pour down the drain.[1]
-
| Parameter | Guideline Value | Source |
| Pre-dilution of Acid | Dilute to <5% concentration (by adding acid to water) | [9] |
| Neutralizing Agent | 6 N Sodium Hydroxide or Potassium Hydroxide | [9] |
| Final pH Target | 6 - 10 | [9] |
| Final Disposal Dilution | Flush with at least 20 parts water (for sewer disposal, if permitted) | [9] |
Note: The table provides general guidelines for strong acid neutralization. Given the extreme hazards of HSbF₆ and its components (like HF), sewer disposal is not recommended, and all waste should be handled by professional services.
Spill Management
In the event of a spill, immediate and decisive action is critical.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.
-
Contain: Prevent the spill from spreading. Use an inert absorbent material like sand or a specialized acid spill kit. Do not use combustible materials.
-
Neutralize: For small spills, cautiously cover the spill with a weak base like sodium bicarbonate or calcium carbonate.
-
Clean-up: Once the reaction has ceased, collect the absorbed material using spark-proof tools and place it in a suitable, labeled container for hazardous waste disposal.[1][12]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]
- 4. aksci.com [aksci.com]
- 5. This compound | CAS#:16950-06-4 | Chemsrc [chemsrc.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. antimony.com [antimony.com]
- 8. Documents Related to the Hazardous Waste Listing of Inorganic Chemical Manufacturing Wastes | Hazardous Waste | US EPA [19january2021snapshot.epa.gov]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
